Cephapirin lactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60517-75-1 |
|---|---|
Molecular Formula |
C15H13N3O4S2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-pyridin-4-ylsulfanylacetamide |
InChI |
InChI=1S/C15H13N3O4S2/c19-10(7-23-9-1-3-16-4-2-9)17-11-13(20)18-12-8(5-22-15(12)21)6-24-14(11)18/h1-4,11,14H,5-7H2,(H,17,19)/t11-,14-/m1/s1 |
InChI Key |
LINJTNNYPFWNIF-BXUZGUMPSA-N |
Isomeric SMILES |
C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CSC4=CC=NC=C4)SC2 |
Canonical SMILES |
C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CSC4=CC=NC=C4)SC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,1-(((4-pyridylthio)acetyl)amino)-2-aza-8-furo-9,10-oxo-4-thiatricyclo(7.2.2.0)undeca-1-ene cephapirin lactone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cephapirin Lactone: Chemical Structure, Properties, and Experimental Analysis
Introduction
Cephapirin lactone is a notable metabolite and degradation product of Cephapirin, a first-generation cephalosporin antibiotic.[1][2][3] Cephapirin itself is a semi-synthetic derivative of cephalosporanic acid, exhibiting broad-spectrum bactericidal activity against both gram-positive and gram-negative organisms.[4][5] The formation of this compound occurs through the degradation of the parent compound, particularly through the cyclization of the deacetylcephapirin metabolite. Understanding the chemical properties, formation pathway, and analytical protocols for this compound is crucial for researchers in drug development and veterinary medicine, especially in the context of residue analysis in animal products like milk.
Chemical Structure and Properties
This compound is structurally distinct from its parent compound due to the formation of an intramolecular lactone ring. This modification significantly alters its chemical and physical properties.
Chemical Identifiers:
-
SMILES: O=C1N2--INVALID-LINK--=O)(SCC4=C2C(=O)OC4)[H]
-
InChI: InChI=1S/C15H13N3O4S2/c19-10(7-23-9-1-3-16-4-2-9)17-11-13(20)18-12-8(5-22-15(12)21)6-24-14(11)18/h1-4,11,14H,5-7H2,(H,17,19)/t11-,14-/m1/s1
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60517-75-1 | |
| Molecular Formula | C15H13N3O4S2 | |
| Molecular Weight | 363.41 g/mol | |
| Exact Mass | 363.0347 | |
| IUPAC Name | Acetamide, 2-(4-pyridinylthio)-N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)-, (6R-trans)- | |
| Synonyms | Deacetylthis compound, Cefapirin Sodium Impurity A | |
| Appearance | Solid (assumed, specific data not available) | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Mechanism of Action and Degradation Pathway
The antimicrobial activity relevant to this compound originates from its parent compound, Cephapirin. As a β-lactam antibiotic, Cephapirin targets and inhibits the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall. This is achieved by acylating penicillin-binding proteins (PBPs), which are enzymes critical for the transpeptidation step in peptidoglycan biosynthesis. The inhibition of PBP activity leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.
Cephapirin undergoes metabolic transformation and degradation, leading to the formation of several compounds, including deacetylcephapirin and subsequently this compound. The degradation pathway in physiological conditions, such as in bovine milk or tissues, involves the initial deacetylation of Cephapirin to form deacetylcephapirin, which is also microbiologically active. This intermediate can then undergo intramolecular cyclization to form the more stable, but inactive, this compound.
Experimental Protocols
Synthesis of Cephapirin (Precursor)
This compound is a degradation product, so its study often begins with the synthesis of the parent compound. A common method for synthesizing Cephapirin involves the acylation of 7-aminocephalosporanic acid (7-ACA).
-
Objective: To synthesize Cephapirin acid from 7-ACA.
-
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Bromoacetylating agent (e.g., bromoacetyl bromide)
-
4-pyridinethiol (4-mercaptopyridine)
-
Organic base (e.g., triethylamine)
-
Solvent system (e.g., a mixture of acetone, methanol, and water)
-
-
Methodology:
-
Prepare a solution of 7-ACA in the chosen solvent system and cool it to 0-5°C.
-
Add the organic base to the 7-ACA solution.
-
Slowly add the bromoacetylating agent dropwise while maintaining the low temperature. Stir the reaction mixture to form 7-(2-bromoacetamido)cephalosporanic acid.
-
Introduce 4-pyridinethiol to the reaction mixture. The thiol group will displace the bromine atom via nucleophilic substitution.
-
Allow the reaction to proceed until completion, monitoring via a suitable analytical method like HPLC.
-
Upon completion, the resulting solid Cephapirin acid can be isolated through filtration.
-
The isolated product should be washed and dried. Purity can be confirmed using techniques like NMR and mass spectrometry.
-
Analytical Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive method for identifying and quantifying Cephapirin and its metabolites, including this compound, in complex matrices like milk.
-
Objective: To detect and quantify Cephapirin, deacetylcephapirin, and this compound in a biological sample.
-
Materials:
-
Sample (e.g., bovine milk)
-
Acetonitrile (for protein precipitation)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Analytical standards for Cephapirin and its metabolites
-
-
Methodology:
-
Sample Preparation:
-
To 10 mL of milk, add 2 mL of 0.2M tetraethylammonium chloride and 28 mL of acetonitrile to precipitate proteins.
-
Centrifuge the sample and collect the clear supernatant.
-
Evaporate the supernatant to a smaller volume (1-2 mL) under reduced pressure.
-
Reconstitute the residue in water and filter it.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge.
-
Load the filtered sample extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a C18 analytical column (e.g., XBridge C18, 100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of A) 0.15% formic acid in water and B) acetonitrile.
-
Flow Rate: Set a flow rate of approximately 0.6 mL/min.
-
Mass Spectrometry: Utilize an ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor for the specific precursor-to-product ion transitions for Cephapirin, deacetylcephapirin, and this compound.
-
-
Antimicrobial Susceptibility Testing (AST)
To evaluate the biological activity of Cephapirin and its primary active metabolite, deacetylcephapirin, a Minimum Inhibitory Concentration (MIC) assay can be performed. This compound is generally considered microbiologically inactive, but this can be confirmed with the same assay.
-
Objective: To determine the MIC of the compounds against susceptible bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus agalactiae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (Cephapirin, deacetylcephapirin, this compound) dissolved in a suitable solvent
-
-
Methodology:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of each compound in CAMHB directly in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include positive (broth with bacteria, no drug) and negative (broth only) controls.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mandatory Visualization
Conclusion
This compound serves as a critical analytical marker for the degradation of the antibiotic Cephapirin. While it is considered microbiologically inactive, its presence and concentration are important indicators in residue analysis for food safety and in stability studies for pharmaceutical formulations. The technical guide provided outlines its core chemical properties, its formation via the degradation of its parent compound, and the essential experimental protocols for its synthesis, detection, and biological evaluation. The detailed methodologies and workflows offer a foundational framework for researchers and scientists engaged in the study of cephalosporin antibiotics and their metabolites.
References
Synthesis of Cephapirin Lactone from Cephapirin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Cephapirin lactone, a significant degradation product and metabolite of the first-generation cephalosporin antibiotic, Cephapirin. The synthesis involves a two-step process: the hydrolysis of the acetyl group of Cephapirin to form desacetylcephapirin, followed by an intramolecular cyclization to yield the lactone. This document outlines the chemical principles, experimental protocols, and analytical methods relevant to this transformation.
Introduction
Cephapirin is a semisynthetic, broad-spectrum cephalosporin antibiotic. Under certain conditions, such as in aqueous solutions of varying pH, it can degrade into several products, with this compound being a notable derivative. The formation of this lactone occurs through the initial hydrolysis of the 3-acetoxymethyl side chain to a hydroxymethyl group, yielding desacetylcephapirin. This intermediate then undergoes a rapid intramolecular esterification, where the carboxyl group at the C-4 position attacks the C-3 hydroxymethyl group, forming a stable five-membered lactone ring. Understanding this synthetic pathway is crucial for the stability studies of Cephapirin and for the preparation of analytical standards of its degradation products.
Reaction Pathway and Mechanism
The conversion of Cephapirin to this compound proceeds via the following two steps:
-
Hydrolysis: The acetyl ester at the C-3 position of the cephem nucleus is hydrolyzed to a hydroxyl group. This reaction can be catalyzed by acid, base, or enzymes.
-
Lactonization: The resulting hydroxymethyl group in desacetylcephapirin undergoes an intramolecular cyclization with the carboxylic acid at the C-4 position to form the lactone. This reaction is typically spontaneous and rapid, especially under acidic conditions.
dot
Caption: Reaction pathway for the synthesis of this compound from Cephapirin.
Experimental Protocols
The following protocols are composite methods derived from degradation studies of Cephapirin and related cephalosporins. Researchers should optimize these conditions for their specific laboratory settings.
Alkaline Hydrolysis and Lactonization
This method utilizes a high pH to rapidly hydrolyze the acetyl group, followed by spontaneous lactonization.
Materials:
-
Cephapirin Sodium
-
Sodium hydroxide (NaOH) solution, 1 M and 0.1 M
-
Hydrochloric acid (HCl) solution, 1 M and 0.1 M
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reversed-phase C18 solid-phase extraction (SPE) cartridges
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Hydrolysis: Dissolve Cephapirin Sodium in deionized water to a concentration of 1 mg/mL. Adjust the pH of the solution to >11 with 1 M NaOH. Stir the solution at room temperature and monitor the reaction by HPLC. The hydrolysis is expected to be complete within minutes[1].
-
Neutralization and Lactonization: Once the hydrolysis is complete (as indicated by the disappearance of the Cephapirin peak and the appearance of the desacetylcephapirin peak in the HPLC chromatogram), neutralize the solution to approximately pH 4-5 with 0.1 M HCl. The lactonization of desacetylcephapirin to this compound is favored under these mildly acidic conditions.
-
Purification:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove salts.
-
Elute the this compound with a mixture of acetonitrile and water. The exact ratio may need to be optimized.
-
Collect the fractions containing the product, as identified by HPLC.
-
-
Isolation:
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent using a rotary evaporator.
-
Freeze-dry the aqueous solution to obtain the solid this compound.
-
Enzymatic Hydrolysis and Lactonization
This method offers a milder alternative to chemical hydrolysis.
Materials:
-
Cephapirin Sodium
-
Cephalosporin C acetylhydrolase (or a suitable esterase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Hydrochloric acid (HCl) solution, 0.1 M
-
Purification materials as listed in section 3.1.
Procedure:
-
Enzymatic Hydrolysis: Dissolve Cephapirin Sodium in the phosphate buffer to a suitable concentration. Add the cephalosporin C acetylhydrolase to the solution. Incubate the mixture at a temperature optimal for the enzyme's activity (e.g., 37°C). Monitor the reaction progress by HPLC.
-
Lactonization: Once the enzymatic hydrolysis is complete, adjust the pH of the reaction mixture to 4-5 with 0.1 M HCl to promote lactonization.
-
Purification and Isolation: Follow the purification and isolation steps as described in section 3.1.
Data Presentation
The following table summarizes the key quantitative data related to the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Alkaline Hydrolysis pH | > 11 | [1] |
| Reaction Time (Alkaline) | Minutes | [1] |
| Lactonization pH | 4-5 (acidic conditions) | Implied by general cephalosporin chemistry |
| Analytical Data | ||
| Molecular Weight (Cephapirin) | 423.47 g/mol | |
| Molecular Weight (Desacetylcephapirin) | 381.42 g/mol | |
| Molecular Weight (this compound) | 363.40 g/mol | |
| HPLC Column | Reversed-phase C18 | |
| Mobile Phase Example | Acetonitrile/water with formic acid | |
| Detection Wavelength | 254 nm | [2] |
| Mass Spectrometry Data | ||
| Cephapirin (M+H)⁺ | m/z 424.0 | |
| Desacetylcephapirin (M+H)⁺ | m/z 382.0 | |
| This compound (M+H)⁺ | m/z 364.0 |
Note: The reaction yields for the synthesis of this compound are not explicitly reported in the surveyed literature and would need to be determined experimentally.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Key chemical transformations in the synthesis of this compound.
Conclusion
References
An In-depth Technical Guide to the Formation Mechanism of Cephapirin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin, a first-generation cephalosporin antibiotic, is susceptible to degradation under various conditions, leading to the formation of several byproducts. Among these, the formation of cephapirin lactone is a significant degradation pathway that can impact the stability and efficacy of cephapirin-based pharmaceutical formulations. This technical guide provides a comprehensive overview of the core mechanism of this compound formation, detailing the underlying chemical transformations, influencing factors, and analytical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the degradation pathways of cephalosporin antibiotics.
Core Degradation Pathway: From Cephapirin to its Lactone
The formation of this compound is not a direct conversion but rather a multi-step process initiated by the degradation of the parent cephapirin molecule. The primary pathway involves two key transformations:
-
Deacetylation: The initial step is the hydrolysis of the acetoxy group at the C-3 position of the dihydrothiazine ring of cephapirin. This reaction yields deacetylcephapirin, a microbiologically active metabolite.[1]
-
Intramolecular Cyclization: Following deacetylation, the resulting hydroxyl group at the C-3' position acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid at the C-4 position. This intramolecular esterification results in the formation of a stable five-membered lactone ring, yielding this compound (also referred to as deacetylthis compound).
This transformation is illustrated in the signaling pathway diagram below.
Caption: The primary pathway of this compound formation.
Detailed Chemical Mechanism of Lactone Formation
The intramolecular cyclization of deacetylcephapirin to form the lactone is a classic example of a nucleophilic acyl substitution reaction. The mechanism is catalyzed by either acid or base, with the rate being significantly influenced by the pH of the environment.
Base-Catalyzed Mechanism:
In an alkaline environment, the hydroxyl group of deacetylcephapirin is deprotonated to form a more potent nucleophile, the alkoxide ion. This alkoxide then readily attacks the electrophilic carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the leaving group (water) yields the this compound. The degradation of cephapirin is known to be immediate and complete in an alkaline environment.
Acid-Catalyzed Mechanism:
Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group, acting as a nucleophile, then attacks this activated carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, leading to the formation of the lactone.
Caption: Base- and acid-catalyzed mechanisms of lactone formation.
Factors Influencing Lactone Formation
The rate and extent of this compound formation are significantly influenced by several factors:
-
pH: Cephapirin degradation, and consequently lactone formation, is highly pH-dependent. Alkaline conditions markedly accelerate the degradation process. Studies on cephalosporins have shown a significant increase in degradation rates at pH values above neutral.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the hydrolysis and subsequent cyclization of cephapirin. A slight instability of cephapirin has been observed at elevated temperatures.
-
Presence of Enzymes: In biological systems, esterases can catalyze the initial deacetylation step, thereby promoting the formation of the lactone precursor.
Data Presentation
The following tables summarize the key quantitative data related to cephapirin and its degradation products.
Table 1: Mass Spectrometric Data for Cephapirin and its Degradation Products
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Cephapirin | C₁₇H₁₇N₃O₆S₂ | 424.0 | 297.1, 127.0 |
| Deacetylcephapirin | C₁₅H₁₅N₃O₅S₂ | 382.0 | 255.1, 127.0 |
| This compound | C₁₅H₁₃N₃O₄S₂ | 364.0 | 237.1, 127.0 |
Data compiled from various analytical studies.
Experimental Protocols
Forced Degradation Study of Cephapirin
This protocol is designed to induce the degradation of cephapirin under various stress conditions to generate its degradation products, including the lactone, for analytical studies.
1. Materials:
-
Cephapirin reference standard
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of cephapirin in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4-8 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and monitor the degradation. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for up to 24 hours. Withdraw aliquots at various time intervals and dilute for analysis.
-
Thermal Degradation: Heat a solution of cephapirin at a controlled temperature (e.g., 60°C). At selected times, dilute the solution for analysis.
-
Photolytic Degradation: Expose a solution of cephapirin to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil. After the exposure period, dilute both the exposed and control samples for analysis.
4. Analysis:
-
Analyze all samples using a validated stability-indicating UPLC-MS/MS method to identify and quantify the degradation products formed.
UPLC-MS/MS Method for Analysis of Cephapirin and its Degradation Products
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of cephapirin, deacetylcephapirin, and this compound.
Caption: Workflow for forced degradation and analysis of cephapirin.
Conclusion
The formation of this compound is a critical degradation pathway that proceeds through the deacetylation of cephapirin followed by an intramolecular cyclization. This process is significantly influenced by environmental factors such as pH and temperature, with alkaline and high-temperature conditions promoting the reaction. A thorough understanding of this mechanism is essential for the development of stable cephapirin formulations and for the accurate interpretation of stability and metabolism studies. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to investigate and quantify this and other degradation pathways of cephapirin. Further research into the specific kinetics of lactone formation under various conditions will provide a more complete picture of cephapirin stability.
References
An In-depth Technical Guide to the Theoretical Properties of Cephapirin Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephapirin lactone, a significant metabolite and degradation product of the first-generation cephalosporin antibiotic Cephapirin, presents a subject of interest in pharmaceutical research, particularly in understanding the stability, metabolism, and potential biological activity of cephalosporin-based therapeutics. This technical guide provides a comprehensive overview of the theoretical properties of this compound, consolidating available data on its chemical characteristics, formation, and analytical methodologies. While direct experimental data on the biological activity of this compound is limited, this document extrapolates potential properties based on the known mechanisms of its parent compound and related cephalosporin derivatives. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate clear understanding.
Introduction
Cephapirin is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3] In biological systems and under certain storage conditions, Cephapirin undergoes degradation to form several byproducts, including the prominent this compound, also referred to as deacetylthis compound.[4][5] This lactone is formed through the intramolecular cyclization of deacetylcephapirin, an initial metabolite of Cephapirin. Understanding the theoretical and actual properties of this compound is crucial for a complete comprehension of Cephapirin's pharmacokinetic and pharmacodynamic profile, as well as for the development of stable formulations and accurate analytical methods.
Chemical and Physical Properties
This compound is a distinct chemical entity with properties derived from its unique fused ring structure, which includes a β-lactam ring fused to a dihydrothiazine ring, and an additional lactone ring.
| Property | Value | Reference |
| IUPAC Name | (6R-trans)-2-(4-pyridinylthio)-N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d]thiazin-6-yl)acetamide | |
| Synonyms | Deacetylthis compound | |
| CAS Number | 60517-75-1 | |
| Molecular Formula | C₁₅H₁₃N₃O₄S₂ | |
| Molecular Weight | 363.41 g/mol | |
| Exact Mass | 363.0347 | |
| Elemental Analysis | C: 49.58%, H: 3.61%, N: 11.56%, O: 17.61%, S: 17.64% |
Formation and Degradation Pathway
This compound is not typically synthesized as a primary therapeutic agent but is rather a product of Cephapirin's metabolism and degradation. The formation pathway involves two key steps:
-
Deacetylation: The acetyl group at the C-3 position of Cephapirin is hydrolyzed, a reaction that can be enzymatically mediated in vivo, to form deacetylcephapirin.
-
Intramolecular Cyclization: The resulting hydroxyl group on the deacetylated intermediate undergoes a nucleophilic attack on the carboxyl group at C-4, leading to the formation of a stable five-membered lactone ring.
This degradation pathway is a common characteristic of cephalosporins containing a 3-acetoxymethyl substituent.
Theoretical Biological Properties
Direct experimental data on the antimicrobial activity, cytotoxicity, and specific signaling pathway modulation of this compound is scarce in publicly available literature. However, inferences can be drawn from the properties of its parent compound and related cephalosporin degradation products.
Antimicrobial Activity
The antimicrobial efficacy of β-lactam antibiotics is critically dependent on the integrity of the β-lactam ring. While this compound retains this core structure, the formation of the lactone ring significantly alters the overall molecular geometry. It is hypothesized that this structural change may reduce its affinity for bacterial penicillin-binding proteins (PBPs), thereby diminishing its antimicrobial activity compared to the parent Cephapirin. Studies on other cephalosporin degradation products have shown that such modifications often lead to a loss of antibacterial potency.
Cytotoxicity
Research on the cytotoxicity of cephalosporin derivatives suggests that desacetylated metabolites are generally less toxic than their parent compounds. For instance, desacetylated forms of cephapirin have been shown to be less toxic to kidney cells. As this compound is a derivative of deacetylcephapirin, it is plausible that it exhibits a lower cytotoxicity profile compared to Cephapirin. However, direct experimental validation is required to confirm this hypothesis.
Interaction with Penicillin-Binding Proteins (PBPs) and Signaling Pathways
The primary mechanism of action for Cephapirin involves the acylation of the active site of bacterial PBPs, which inhibits the transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell lysis.
Given the structural alterations in this compound, its interaction with PBPs is likely to be significantly different from that of Cephapirin. The formation of the lactone ring may sterically hinder the proper orientation of the molecule within the PBP active site, reducing its binding affinity and inhibitory potential. There is currently no evidence to suggest that this compound modulates any specific signaling pathways in mammalian cells.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and characterization of this compound are not extensively documented. However, based on available literature, the following outlines general methodologies that could be adapted.
Synthesis and Isolation
The synthesis of this compound would likely proceed through the synthesis of deacetylcephapirin followed by lactonization. A general workflow is proposed below.
Isolation from Biological Matrices (e.g., Milk): A detailed protocol for the extraction of Cephapirin and its metabolites from milk has been described and involves protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation: Milk samples are treated with acetonitrile to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to separate the supernatant containing the analytes.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge.
-
Elution: The analytes, including this compound, are eluted with an appropriate solvent.
-
Analysis: The eluate is then analyzed by HPLC or LC-MS/MS.
Analytical Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for the analysis of Cephapirin and its degradation products.
HPLC Method Parameters (Illustrative):
| Parameter | Description |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). |
| Detection | UV detection at an appropriate wavelength (e.g., 254 nm). |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
LC-MS/MS for Identification: LC-MS/MS is a powerful tool for the definitive identification of this compound in complex matrices. A study by Heller et al. (2000) successfully identified this compound in bovine milk using an ion trap mass spectrometer. The proposed fragmentation pattern can be used for its characterization.
Spectroscopic Data (Theoretical)
-
¹H NMR: The spectrum would be complex, showing signals for the aromatic protons of the pyridine ring, the methylene protons of the acetamide side chain, and the protons of the fused ring system, including the characteristic signals for the β-lactam protons.
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the β-lactam, amide, and lactone groups, as well as signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 364. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the pyridinylthioacetyl side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching vibrations of the β-lactam (around 1760-1780 cm⁻¹), the amide (around 1680 cm⁻¹), and the lactone (around 1770-1790 cm⁻¹).
Conclusion and Future Directions
This compound is a key metabolite and degradation product of the antibiotic Cephapirin. While its chemical properties are reasonably well-defined, there is a significant gap in the understanding of its biological activity. Future research should focus on the following areas:
-
Definitive Synthesis and Isolation: Development of a robust and scalable method for the synthesis and purification of this compound is essential for further studies.
-
Biological Activity Profiling: Comprehensive in vitro studies are needed to determine the antimicrobial spectrum, minimum inhibitory concentrations (MICs), and potential cytotoxicity of pure this compound.
-
Mechanism of Action Studies: Investigations into the interaction of this compound with bacterial PBPs would clarify its potential as a β-lactam antibiotic.
-
Pharmacokinetic Studies: In vivo studies are required to understand the formation, distribution, and elimination of this compound in various species.
A thorough understanding of the theoretical and experimental properties of this compound will provide valuable insights into the overall efficacy and safety profile of Cephapirin and will aid in the design of more stable and effective cephalosporin antibiotics.
References
An In-Depth Technical Guide to Cephapirin Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cephapirin lactone, a significant metabolite and degradation product of the first-generation cephalosporin antibiotic, Cephapirin. This document details its chemical identity, including its CAS number and synonyms, and summarizes its physicochemical properties. While this compound is primarily known as a metabolite, this guide explores its formation, methods for its analytical determination, and touches upon the limited available information regarding its biological activity. The guide also presents a detailed experimental protocol for the analytical determination of Cephapirin and its metabolites, including the lactone form, in biological matrices. Furthermore, a conceptual workflow for its formation and analysis is provided in the form of a Graphviz diagram.
Chemical Identity and Properties
This compound, a derivative of the cephalosporin class of antibiotics, is a key compound in the study of Cephapirin's metabolism and stability.
CAS Number and Synonyms
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number. It is also known by several synonyms, the most common of which is Deacetylthis compound.[1]
| Identifier | Value |
| CAS Number | 60517-75-1[1] |
| Synonyms | Deacetylthis compound, (5AR,6R)-6-((((PYRIDIN-4-YL)SULFANYL)ACETYL)AMINO)-5A,6-DIHYDRO-3H,7H-AZETO(2,1-B)FURO(3,4-D)(1,3)THIAZINE-1,7(4H)-DIONE, ACETAMIDE, 2-(4-PYRIDINYLTHIO)-N-((5AR,6R)-1,4,5A,6-TETRAHYDRO-1,7-DIOXO-3H,7H-AZETO(2,1-B)FURO(3,4-D)(1,3)THIAZIN-6-YL)-, CEFAPIRIN SODIUM IMPURITY A [EP IMPURITY][2] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its detection, isolation, and for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃O₄S₂ | [1] |
| Molecular Weight | 363.41 g/mol | [1] |
| Exact Mass | 363.0347 |
Formation and Degradation Pathway
This compound is not typically synthesized as a primary therapeutic agent but is rather formed as a metabolite and degradation product of Cephapirin. The degradation of Cephapirin can occur under various conditions, including physiological temperatures and in different biological matrices like kidney tissue and milk.
The formation of this compound is a result of the degradation of deacetylcephapirin, a primary metabolite of Cephapirin. The process involves the cyclization of the resulting hydroxy acid to form the lactone ring. This transformation is a key aspect of Cephapirin's metabolic fate and is important in the analysis of its residues in food products of animal origin.
Experimental Protocols
Analysis of Cephapirin and its Degradation Products by LC-MS
Objective: To identify and quantify Cephapirin, Deacetylcephapirin, and this compound in a biological matrix (e.g., milk).
Materials:
-
Cephapirin analytical standard
-
Deacetylcephapirin analytical standard
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
C18 solid-phase extraction (SPE) cartridges
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 1 mL of the milk sample, add 2 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elute the analytes with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of precursor and product ions. Expected [M+H]⁺ ions are approximately m/z 424.0 for Cephapirin, m/z 382.0 for Deacetylcephapirin, and m/z 364.0 for this compound.
-
-
Data Analysis:
-
Identify the peaks corresponding to Cephapirin, Deacetylcephapirin, and this compound based on their retention times and specific MRM transitions.
-
Quantify the analytes by comparing their peak areas to a calibration curve prepared using the analytical standards.
Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively studied independently of its parent compound, Cephapirin. Cephapirin is a first-generation cephalosporin that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
It is generally understood that the degradation of beta-lactam antibiotics can lead to a loss of antimicrobial activity. However, some metabolites may retain partial activity. Further research is required to definitively characterize the antimicrobial spectrum and potency of this compound.
Conclusion
This compound is a crucial molecule in the comprehensive understanding of the antibiotic Cephapirin. Its formation as a metabolite and degradation product has significant implications for drug efficacy, residue analysis, and food safety. While detailed information on its synthesis and specific biological activities is limited, the analytical methods for its detection are well-established. This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of drug development and analytical chemistry, highlighting the need for further investigation into its pharmacological properties.
References
An In-depth Technical Guide to Cephapirin Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties of Cephapirin lactone, a significant metabolite of the first-generation cephalosporin antibiotic, Cephapirin. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Quantitative Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a variety of experimental procedures, including mass spectrometry, chromatography, and the preparation of standardized solutions.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₅H₁₃N₃O₄S₂ | [1] |
| Molecular Weight | 363.41 g/mol | [1][2] |
| Exact Mass | 363.0347 u | [1] |
| Elemental Analysis | C: 49.58%, H: 3.61%, N: 11.56%, O: 17.61%, S: 17.64% | [1] |
| CAS Number | 60517-75-1 |
Experimental Protocols
The following section details a key experimental protocol for the identification of this compound. This methodology is critical for researchers studying the metabolism and degradation of Cephapirin.
Identification of this compound in Bovine Milk by Electrospray Ionization-Ion Trap Tandem Mass Spectrometry
This protocol is adapted from a study focused on identifying Cephapirin metabolites and degradants.
Objective: To identify and characterize this compound from a sample matrix, such as bovine milk, using LC-MS/MS.
Materials and Reagents:
-
Sample containing Cephapirin and its potential metabolites (e.g., bovine milk)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatograph coupled with an electrospray ionization-ion trap mass spectrometer (LC-ESI-MS/MS)
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the milk sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting from a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity.
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: A small volume of the reconstituted sample extract.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to identify parent ions, followed by tandem MS (MS/MS) to obtain fragment ions for structural elucidation.
-
Parent Ion (for this compound): m/z corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion to generate characteristic product ions. The fragmentation pattern is used to confirm the identity of this compound.
-
Logical Workflow for Metabolite Identification
The following diagram illustrates the logical workflow for identifying Cephapirin metabolites, such as this compound, from a biological sample.
Caption: A flowchart illustrating the key stages of identifying this compound from a biological matrix.
References
The Role of Cephapirin Lactone in Antibacterial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin antibiotic renowned for its efficacy against a range of Gram-positive and some Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2] Upon administration, Cephapirin undergoes metabolic degradation, leading to the formation of several byproducts, including deacetylcephapirin and Cephapirin lactone. While the antibacterial properties of Cephapirin and deacetylcephapirin are documented, the precise role and activity of this compound remain less clear. This technical guide provides an in-depth analysis of the available scientific literature concerning Cephapirin and its degradation products, with a specific focus on the elusive role of this compound in antibacterial activity.
Mechanism of Action of Cephapirin
Cephapirin exerts its bactericidal effects by disrupting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall. This process is initiated by the binding of the β-lactam ring of Cephapirin to penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. This irreversible binding inactivates the PBPs, thereby preventing the formation of a stable cell wall and ultimately leading to cell lysis and bacterial death.
Degradation of Cephapirin
Cephapirin is known to degrade into several products, with the primary metabolite being deacetylcephapirin. Further degradation can lead to the formation of this compound. Studies have shown that the degradation of Cephapirin can occur under various conditions, including in alkaline environments, which may result in inactive degradation products.[3][4]
Caption: Degradation pathway of Cephapirin.
Antibacterial Activity of Cephapirin and its Metabolites
Extensive research has been conducted on the antibacterial spectrum of Cephapirin and, to a lesser extent, its primary metabolite, deacetylcephapirin. However, there is a notable scarcity of data specifically quantifying the antibacterial activity of this compound.
Quantitative Data on Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cephapirin and deacetylcephapirin against various bacterial strains as reported in the literature. It is important to note that no peer-reviewed studies providing MIC values for this compound could be identified, suggesting it is likely a microbiologically inactive compound.
| Compound | Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cephapirin | Staphylococcus aureus | 0.09 - 12.5[5] | - | 0.25 |
| Staphylococcus epidermidis | < 1 | - | - | |
| Streptococcus pyogenes | < 1 | - | - | |
| Diplococcus pneumoniae | < 1 | - | - | |
| Enterococcus | 25 | - | - | |
| Escherichia coli | Inhibited by ≤ 7.5 | - | - | |
| Proteus mirabilis | Inhibited by ≤ 7.5 | - | - | |
| Klebsiella spp. | Inhibited by ≤ 7.5 | - | - | |
| Deacetylcephapirin | Staphylococcus aureus | - | - | - |
| Coagulase-negative staphylococci | - | - | - | |
| Streptococcus dysgalactiae | - | - | - | |
| Streptococcus uberis | - | - | - | |
| Escherichia coli | 89.8% of isolates not inhibited at maximum concentration | - | - |
Note: For all staphylococci and streptococci tested in one study, there was 100% agreement in cross-classified susceptibility outcomes between Cephapirin and deacetylcephapirin, suggesting similar activity against these strains. However, deacetylcephapirin showed no activity against E. coli.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the in vitro antibacterial activity of a compound. The following is a generalized protocol for the broth microdilution method, a common technique used for MIC testing.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate bacterial colonies from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to the final required inoculum density, typically 5 x 10^5 CFU/mL, in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent (e.g., Cephapirin) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Experimental workflow for MIC determination.
Conclusion
The available scientific evidence strongly indicates that Cephapirin is an effective antibacterial agent against a variety of pathogens, particularly Gram-positive bacteria. Its primary metabolite, deacetylcephapirin, appears to retain some antibacterial activity, especially against staphylococci and streptococci. In stark contrast, there is a significant lack of data regarding the antibacterial properties of this compound. The absence of such data, coupled with reports that Cephapirin's degradation can lead to inactive products, strongly suggests that this compound is likely a microbiologically inactive byproduct. Therefore, the antibacterial efficacy of Cephapirin treatment is primarily attributed to the parent compound and, to a lesser extent, deacetylcephapirin, with this compound not playing a discernible role in its therapeutic effect. Further research would be necessary to definitively confirm the inert nature of this compound.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cephapirin: in vitro antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephapirin Lactone: An In-depth Technical Guide to a Key Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephapirin, a first-generation cephalosporin antibiotic, is susceptible to degradation, leading to the formation of various products. Among these, cephapirin lactone has been identified as a significant degradation product. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its formation, analytical detection, and the current knowledge gap regarding its biological activity. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of cephapirin-based pharmaceuticals.
Introduction
Cephapirin is a semi-synthetic, broad-spectrum antibiotic used in veterinary medicine.[1] Like other β-lactam antibiotics, its efficacy is dependent on the integrity of the β-lactam ring.[1] However, the cephapirin molecule is prone to degradation under various conditions, which can impact its potency and potentially lead to the formation of new, uncharacterized chemical entities. One such entity is this compound, a degradation product formed through an intramolecular cyclization reaction.[2][3][4] The presence of this and other degradation products is a critical consideration for drug stability, safety, and regulatory compliance.
Formation of this compound
The formation of this compound is a consequence of the chemical instability of the cephapirin molecule, particularly the hydrolysis of its acetoxymethyl group at the C-3 position. This initial hydrolysis step yields desacetylcephapirin. Subsequently, the resulting hydroxymethyl group can undergo an intramolecular cyclization with the carboxyl group at C-4, leading to the formation of a stable five-membered lactone ring.
Several factors are known to influence the degradation of cephapirin and, consequently, the formation of this compound. These include:
-
pH: Cephapirin demonstrates significant instability in alkaline environments, leading to rapid degradation.
-
Temperature: Elevated temperatures accelerate the degradation process.
While the qualitative pathway is understood, specific quantitative kinetic data for the rate of this compound formation remains limited in publicly available literature.
Logical Relationship of Cephapirin Degradation
Analytical Methodologies for Detection and Quantification
The identification and quantification of cephapirin and its degradation products, including this compound, are crucial for quality control and residue analysis. The primary analytical technique employed for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry (MS/MS) configuration.
Key Experimental Protocols
While specific protocols for the sole quantification of this compound are not extensively detailed in the literature, a general workflow can be compiled from existing methods for cephapirin and its metabolites.
Protocol: Forced Degradation Study of Cephapirin
A forced degradation study is essential to identify potential degradation products like this compound under stress conditions.
-
Objective: To generate and identify degradation products of cephapirin.
-
Procedure:
-
Acid Hydrolysis: Incubate a solution of cephapirin in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of cephapirin in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a cephapirin solution with 3% H₂O₂.
-
Thermal Degradation: Expose a solid sample or solution of cephapirin to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose a cephapirin solution to UV light.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS/MS method to identify and characterize the resulting degradation products.
Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and analysis of cephapirin and its degradation products from a biological matrix (e.g., milk).
-
Sample Extraction:
-
To 10 mL of milk, add 2 mL of 0.2M tetraethylammonium chloride and 28 mL of acetonitrile for extraction and protein precipitation.
-
Collect 20 mL of the clear filtrate.
-
Evaporate the filtrate to 1-2 mL and reconstitute with water to a final volume of 4 mL.
-
Filter the solution before transferring to an autosampler vial.
-
-
LC-MS/MS Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.
-
Experimental Workflow for Cephapirin Degradation Analysis
Quantitative Data
Quantitative data on the formation kinetics and stability of this compound are not extensively available. However, studies on the overall degradation of cephapirin provide some insights.
| Parameter | Condition | Observation | Reference |
| Cephapirin Degradation | Alkaline solution | Immediate and complete degradation | |
| Cephapirin Degradation | Elevated temperatures | Slight instability and degradation | |
| Cephapirin and Desacetylcephapirin | Incurred milk extracts | Major residues identified | |
| Desacetylcephapirin Persistence | Incurred milk extracts | Persisted about as long as the parent drug |
Table 1: Summary of Cephapirin Degradation Observations
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cephapirin & Desacetylcephapirin | Milk | LC-MS/MS | ~1 ng/mL | Not specified | |
| Cephapirin | Bovine Feces | UPLC-MS/MS | Not specified | 4.02 µg/kg | |
| Cephapirin | Bovine Urine | UPLC-MS/MS | Not specified | 0.96 µg/L | |
| Cephapirin | Reactor Rinse Samples | UHPLC-MS/MS | 0.15 ppb | 0.4 ppb |
Table 2: Reported Detection Limits for Cephapirin and its Metabolites
Biological Activity and Signaling Pathways: A Knowledge Gap
A thorough review of the existing scientific literature reveals a significant gap in the understanding of the biological effects of this compound. To date, no studies have been published that specifically investigate the cytotoxicity, pharmacological activity, or interaction of this compound with any cellular signaling pathways.
One study on the comparative toxicities of cephalosporins found that desacetylated derivatives, such as desacetylcephapirin, were less toxic to a rabbit kidney cell line (LLC-RK1) than their parent compounds. While this suggests that the initial degradation step may lead to a reduction in toxicity, it does not provide direct information about the biological impact of the subsequent lactone formation. The broader class of lactones exhibits a wide range of biological activities, from antimicrobial to cytotoxic, but these cannot be directly extrapolated to this compound without specific experimental evidence.
The absence of this critical information highlights an important area for future research. Understanding the biological profile of this compound is essential for a complete risk assessment of cephapirin degradation in pharmaceutical formulations and as residues in food products.
Conclusion
This compound is a well-documented degradation product of the antibiotic cephapirin, formed via hydrolysis to desacetylcephapirin followed by intramolecular cyclization. Its formation is influenced by factors such as pH and temperature. Robust analytical methods, primarily LC-MS/MS, are available for its detection and identification. However, a significant knowledge gap exists concerning its biological activity. Further research is imperative to elucidate the potential pharmacological and toxicological effects of this compound to ensure the continued safety and efficacy of cephapirin-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 3. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
In Vitro Stability of Cephapirin Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of cephapirin and its degradation to cephapirin lactone. Due to limited publicly available data on the independent stability of this compound, this document focuses on the formation of the lactone from the parent drug, cephapirin, under various conditions. The information is compiled from scientific literature to assist researchers and drug development professionals in understanding the degradation pathways and analytical methodologies pertinent to cephapirin stability.
Introduction to Cephapirin and its Degradation
Cephapirin is a first-generation cephalosporin antibiotic susceptible to degradation in aqueous solutions. The primary degradation pathway involves the hydrolysis of the acetoxymethyl side chain at the C-3 position to form desacetylcephapirin. Subsequently, desacetylcephapirin can undergo intramolecular cyclization to form the inactive this compound. The stability of cephapirin, and consequently the formation of this compound, is significantly influenced by pH, temperature, and the composition of the medium. Understanding these degradation kinetics is crucial for the development of stable pharmaceutical formulations and for accurately quantifying cephapirin and its metabolites in various matrices.
Degradation Pathway of Cephapirin
The degradation of cephapirin to this compound is a multi-step process. The initial and primary step is the hydrolysis of the acetyl group, leading to the formation of desacetylcephapirin. This active metabolite is then susceptible to lactonization, especially under acidic conditions, resulting in the inactive this compound. The β-lactam ring, characteristic of cephalosporins, is also prone to hydrolysis, which leads to a loss of antibacterial activity.
Caption: Degradation pathway of Cephapirin to its major metabolites.
In Vitro Stability Data
Quantitative data on the stability of cephapirin, leading to the formation of this compound, is summarized below. It is important to note that cephapirin is highly unstable in alkaline environments.
| Condition | Matrix | Temperature | Time | Analyte(s) | Observations | Reference |
| Alkaline pH | Aqueous Solution | Not Specified | Immediate | Cephapirin | Complete degradation | [1][2] |
| Acidic pH | Aqueous Solution | 35°C | 25 hours | 3-acetoxymethylcephalosporins | Half-life of approximately 25 hours for β-lactam hydrolysis | [3] |
| Thermal Stress | Milk | 63°C | 30 min | Cephapirin | 41.2% degradation | [4] |
| Frozen Storage | 5% Dextrose or 0.9% NaCl | -20°C | 14 days | Cephapirin Sodium | Retained at least 90% potency after thawing | [4] |
| Refrigerated | Aqueous Solution | 2-8°C | 48 hours | Cephapirin | Suitable for stability studies | |
| Ambient | Aqueous Solution | 25 ± 5°C | 48 hours | Cephapirin | Suitable for stability studies |
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the in vitro stability of cephapirin and its degradation products, based on methodologies described in the literature.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A common method for quantifying cephapirin and its degradation products, including this compound, is through a stability-indicating HPLC assay.
Objective: To separate and quantify cephapirin, desacetylcephapirin, and this compound in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 reverse-phase column (e.g., µBondapak C18)
Reagents:
-
Mobile Phase: A mixture of dimethylformamide, acetic acid, and potassium hydroxide in water.
-
Internal Standard: Acetanilide
-
Standards of cephapirin, desacetylcephapirin, and this compound
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a known concentration. For forced degradation studies, subject the sample to stress conditions (e.g., acid, base, heat, light) before dilution.
-
Chromatographic Conditions:
-
Column: µBondapak C18
-
Mobile Phase: Dimethylformamide-acetic acid-potassium hydroxide in water
-
Detection: UV at 254 nm
-
Internal Standard: Acetanilide
-
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the peaks corresponding to cephapirin, desacetylcephapirin, and this compound based on retention times and standard curves.
Forced Degradation Study Workflow
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
The in vitro stability of cephapirin is a critical factor that influences its therapeutic efficacy. The formation of this compound via desacetylcephapirin is a primary degradation pathway. While specific quantitative stability data for this compound itself is not extensively available in the public domain, the stability-indicating analytical methods developed for cephapirin provide the necessary tools to monitor its formation. Further research focusing on the degradation kinetics of isolated this compound would be beneficial for a more complete understanding of its stability profile. This guide provides a foundational understanding for researchers and professionals working with cephapirin and its related compounds.
References
- 1. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Evaluation of Heat and pH Treatments on Degradation of Ceftiofur in Whole Milk [frontiersin.org]
Navigating the Solubility Landscape of Cephapirin Lactone: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of formulation science and analytical method development. Cephapirin lactone, a key metabolite and degradation product of the first-generation cephalosporin antibiotic cephapirin, presents a particular area of interest. This technical guide provides a comprehensive overview of the available solubility data for this compound and its parent compounds, cephapirin sodium and cephapirin benzathine. Furthermore, it outlines detailed experimental protocols for solubility determination and presents a logical workflow to guide researchers in this critical assessment.
Solubility Profile of Cephapirin and Its Salts
The solubility of cephapirin is highly dependent on its salt form. The two most common forms are cephapirin sodium, which is known for its high water solubility, and cephapirin benzathine, which is sparingly soluble in aqueous media. This stark difference in solubility is leveraged in different pharmaceutical formulations to control the rate of drug release.
Quantitative Solubility Data for Cephapirin Salts
The following table summarizes the available quantitative solubility data for cephapirin sodium and cephapirin benzathine in various media. This data is essential for the development of both parenteral and intramammary infusion products.
| Compound | Solvent/Medium | Temperature | Solubility |
| Cephapirin Sodium | Water | Not Specified | Very soluble[4] |
| Cephapirin Sodium | Most Organic Solvents | Not Specified | Insoluble |
| Cephapirin Sodium | pH 6.8 Aqueous Buffer | Room Temperature | < 350 mg/mL |
| Cephapirin Sodium | Skim Milk | Room Temperature | > 350 mg/mL |
| Cephapirin Sodium | Whole Milk | Room Temperature | > 350 mg/mL |
| Cephapirin Sodium | Reconstituted Whole Milk | Room Temperature | > 350 mg/mL |
| Cephapirin Sodium | Raw Bovine Milk | Room Temperature | > 350 mg/mL |
| Cephapirin Benzathine | Water | Not Specified | Practically insoluble |
| Cephapirin Benzathine | Ether | Not Specified | Practically insoluble |
| Cephapirin Benzathine | Toluene | Not Specified | Practically insoluble |
| Cephapirin Benzathine | Alcohol | Not Specified | Freely soluble |
| Cephapirin Benzathine | 0.1 N Hydrochloric Acid | Not Specified | Soluble |
| Cephapirin Benzathine | Reconstituted Whole Milk | Room Temperature | 1.0 - 10 mg/mL |
| Cephapirin Benzathine | Reconstituted Whole Milk | 38°C | 1.42–1.50 times higher than at RT |
Experimental Protocols for Solubility Determination
For researchers needing to determine the solubility of this compound or other related compounds, a standardized experimental protocol is crucial for obtaining reliable and reproducible data. The following outlines a general method for solubility determination using the shake-flask method, which is considered the gold standard.
Shake-Flask Method for Solubility Assessment
1. Materials and Reagents:
-
This compound (or other test compound) of known purity
-
Selected solvents of analytical grade (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Calibrated analytical balance
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF or PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Experimental Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the test compound to a series of vials, each containing a known volume of the selected solvent. The excess of solid should be sufficient to ensure that a saturated solution is formed and that solid material remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm filter into a clean vial. The filtration step is critical to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or µg/mL.
-
Perform the experiment in triplicate for each solvent to ensure the precision of the results.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for conducting a comprehensive solubility assessment of a pharmaceutical compound.
Caption: A logical workflow for the experimental determination of compound solubility.
References
- 1. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Cephapirin Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin antibiotic known for its efficacy against a broad spectrum of gram-positive and gram-negative bacteria. A critical aspect of its pharmaceutical profile is its degradation pathway, which leads to the formation of several products, including Cephapirin lactone. The formation of this lactone occurs through the intramolecular cyclization of desacetylcephapirin, a primary metabolite of Cephapirin. Understanding the structural and spectroscopic properties of this compound is crucial for stability studies, impurity profiling, and ensuring the quality and safety of Cephapirin-based therapeutics.
This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is important to note that while the identification of this compound as a degradation product is documented, detailed, publicly available experimental spectra and specific quantitative data are scarce. Therefore, this guide complements the available information with general spectroscopic characteristics of related lactone structures to provide a predictive framework for analysis.
Spectroscopic Data of this compound
The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that specific, experimentally derived high-resolution NMR and IR spectra for isolated this compound are not widely published. The data presented is a combination of information inferred from studies on Cephapirin degradation and general spectroscopic principles for lactones.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| β-lactam Protons | 5.0 - 6.0 | 45 - 60 |
| Lactone Ring Protons | 4.0 - 5.0 | 60 - 80 |
| Pyridinethiol Side Chain | 7.0 - 8.5 (aromatic) | 120 - 150 (aromatic) |
| Methylene Protons (SCH₂) | 3.5 - 4.5 | 30 - 40 |
| Amide NH | 8.0 - 9.5 | - |
| β-lactam Carbonyl | - | 165 - 175 |
| Lactone Carbonyl | - | 170 - 180 |
| Amide Carbonyl | - | 160 - 170 |
Infrared (IR) Spectroscopy Data
Specific IR absorption frequencies for this compound are not detailed in the available literature. However, the characteristic absorption bands for the functional groups present in the molecule can be predicted.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| β-lactam C=O stretch | 1760 - 1800 | Strong |
| γ-lactone C=O stretch | 1760 - 1800 | Strong |
| Amide C=O stretch | 1630 - 1695 | Strong |
| C-N stretch (β-lactam) | 1330 - 1390 | Medium |
| C-O stretch (lactone) | 1000 - 1300 | Strong |
| N-H stretch (amide) | 3200 - 3400 | Medium |
| Aromatic C=C stretch | 1400 - 1600 | Medium |
Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of isolated this compound are not publicly available. However, a general methodology can be outlined based on standard practices for the analysis of antibiotic degradation products.
General Protocol for NMR Analysis
-
Sample Preparation: this compound can be generated in situ by forced degradation of Cephapirin sodium under appropriate conditions (e.g., elevated temperature, neutral or slightly acidic pH). Alternatively, if an isolated standard is available, it should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.
-
¹H NMR Acquisition: Standard ¹H NMR spectra should be acquired to identify the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR Acquisition: ¹³C NMR spectra, including broadband decoupled and DEPT (Distortionless Enhancement by Polarization Transfer) experiments, should be acquired to identify the chemical shifts of all carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
General Protocol for IR Analysis
-
Sample Preparation: The sample (isolated this compound) can be prepared as a KBr pellet or a Nujol mull. If the sample is soluble, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform, acetonitrile) using an appropriate IR cell.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used for acquiring the IR spectrum.
-
Data Acquisition: The spectrum should be recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr or solvent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Logical and Experimental Workflows
As this compound is a degradation product and not known to be involved in specific biological signaling pathways, the following diagrams illustrate the logical relationship of its formation and a general workflow for its spectroscopic identification.
Conclusion
This technical guide consolidates the current understanding of the spectroscopic characteristics of this compound. While specific, high-resolution experimental data remains elusive in publicly accessible literature, the provided predictive data and generalized experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The logical and experimental workflow diagrams serve as a visual guide for the formation and analysis of this important degradation product. Further research involving the isolation and comprehensive spectroscopic characterization of this compound is warranted to provide definitive data and to further support the development and quality control of Cephapirin-based pharmaceuticals.
Cephapirin Lactone: A Technical Deep Dive into its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin, a first-generation cephalosporin antibiotic, has been a subject of extensive research due to its therapeutic importance in both human and veterinary medicine.[1][2] The degradation of cephapirin is a critical aspect of its pharmacology and toxicology, leading to the formation of various metabolites and degradants. Among these, cephapirin lactone has been identified as a significant product of cephapirin's metabolic pathway. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.
Discovery and Historical Context
The history of this compound is intrinsically linked to the broader history of cephalosporin antibiotics. The discovery of cephalosporins dates back to 1945 by Giuseppe Brotzu, with the first commercial cephalosporin being sold in 1964.[3] Cephapirin itself is a semi-synthetic derivative of 7-aminocephalosporanic acid (7-ACA).[4]
The identification of this compound emerged from studies investigating the metabolism and degradation of cephapirin. Early research focused on the primary metabolite, desacetylcephapirin, which forms through the hydrolysis of the acetyl group at the C-3 position of the cephem nucleus.[5] Subsequent, more detailed analytical studies, particularly those employing advanced spectrometric techniques, led to the discovery of this compound as a further degradation product.
This compound was identified as a metabolite and degradant of cephapirin in bovine milk following the administration of the parent drug. Its formation is understood to occur via the intramolecular cyclization of desacetylcephapirin. This lactonization is a recognized reaction pathway for cephalosporin derivatives with a 3-hydroxymethyl group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₃N₃O₄S₂ | |
| Molecular Weight | 363.41 g/mol | |
| CAS Number | 60517-75-1 | |
| IUPAC Name | (6R,7R)-7-[2-(pyridin-4-ylsulfanyl)acetamido]-3,4,7,8-tetrahydro-2H-furo[3,4-e]\thiazine-1,8-dione |
Formation of this compound: The Degradation Pathway
Cephapirin undergoes a two-step degradation process to form this compound. The initial step is the hydrolysis of the acetyl group at the C-3 position, catalyzed by esterases or occurring spontaneously, to yield desacetylcephapirin. This metabolite is then capable of undergoing an intramolecular cyclization, where the hydroxyl group at the C-3' position attacks the carboxyl group at the C-4 position, forming a stable five-membered lactone ring and eliminating a molecule of water.
Experimental Protocols
Synthesis of this compound (Conceptual)
Step 1: Synthesis of Desacetylcephapirin
Desacetylcephapirin can be prepared by the controlled hydrolysis of cephapirin. A published method involves the incubation of cephapirin in bovine milk or serum at 37°C, which leverages the esterase activity present in these biological fluids.
-
Materials: Cephapirin sodium, sterile bovine milk or serum, phosphate buffer (pH 7.4), incubator.
-
Procedure:
-
Dissolve cephapirin sodium in sterile phosphate buffer.
-
Add the cephapirin solution to pre-warmed sterile bovine milk or serum to a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C.
-
Monitor the conversion of cephapirin to desacetylcephapirin using HPLC-UV.
-
Once the conversion is maximized, purify desacetylcephapirin from the mixture using preparative chromatography.
-
Step 2: Intramolecular Cyclization to this compound
The lactonization of desacetylcephapirin can be induced under acidic or thermal conditions.
-
Materials: Purified desacetylcephapirin, acidic catalyst (e.g., p-toluenesulfonic acid), aprotic solvent (e.g., toluene), Dean-Stark apparatus.
-
Procedure:
-
Dissolve desacetylcephapirin in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, neutralize the acid, and purify this compound by column chromatography.
-
Extraction of Cephapirin and its Metabolites from Bovine Milk
The following protocol is a composite of methods described for the extraction of cephapirin and its degradation products from bovine milk for LC-MS analysis.
-
Materials: Bovine milk sample, acetonitrile, phosphate buffer (pH 8.5, 50mM), C18 solid-phase extraction (SPE) cartridges, methanol, UPLC-MS/MS system.
-
Procedure:
-
To 10 mL of milk, add 20 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Evaporate the acetonitrile from the supernatant under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the remaining aqueous extract in a suitable buffer, such as 50mM phosphate buffer (pH 8.5).
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with methanol or an acetonitrile/methanol mixture.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
The following is a representative UPLC-MS/MS method for the analysis of cephapirin and its metabolites, including this compound.
| Parameter | Condition |
| UPLC System | Agilent 1290 UPLC or equivalent |
| Column | Zorbax Extend C18, 4.6 x 50 mm, 5 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Optimized for separation of cephapirin and its metabolites |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Agilent 6490 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Conceptual for this compound):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cephapirin | 424.0 | 292.0 (Quantifier), 320.0 (Qualifier) |
| Desacetylcephapirin | 382.0 | To be determined |
| This compound | 364.0 | To be determined |
Note: Specific product ions for desacetylcephapirin and this compound would need to be determined through infusion experiments.
Quantitative Data
Kinetics of Formation and Stability
Quantitative data on the specific kinetics of this compound formation from desacetylcephapirin are not extensively reported in the literature. However, general principles of lactonization suggest that the reaction is favored under acidic conditions, which protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group. The stability of cephapirin itself is known to be pH and temperature-dependent, with degradation occurring more rapidly in alkaline and strongly acidic conditions, and at elevated temperatures. It is reasonable to infer that the stability of this compound would also be influenced by these factors, with hydrolysis of the lactone ring being favored under basic conditions.
Antimicrobial Activity
There is a lack of specific data on the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of purified this compound. However, the formation of the lactone ring involves the modification of the C-3 position of the cephem nucleus, which is known to influence the pharmacokinetic and pharmacodynamic properties of cephalosporins. The parent compound, cephapirin, and its primary metabolite, desacetylcephapirin, exhibit antimicrobial activity. Given the significant structural change, it is plausible that this compound has reduced or no antimicrobial activity, but this requires experimental verification.
MIC Values for Cephapirin and Desacetylcephapirin:
| Organism | Cephapirin MIC₉₀ (µg/mL) | Desacetylcephapirin MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 | Not specified | |
| Escherichia coli | >64 | Not specified |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of cephapirin is the inhibition of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs). There is no evidence to suggest that this compound is involved in any specific signaling pathways. As a degradation product, it is generally considered to be a biologically inactive metabolite, although definitive studies on its potential biological effects are lacking.
The formation of the lactone is a chemical process of intramolecular cyclization. The mechanism involves the nucleophilic attack of the hydroxyl group of desacetylcephapirin on the electrophilic carbonyl carbon of the carboxylic acid. This reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Conclusion
This compound is a well-identified degradation product of the first-generation cephalosporin, cephapirin. Its discovery has been facilitated by advancements in analytical chemistry, particularly mass spectrometry. While its formation pathway via desacetylcephapirin is understood, there remains a need for more detailed quantitative data on its formation kinetics, stability, and biological activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and significance of this compound. Future research should focus on the synthesis of pure this compound to enable comprehensive studies on its antimicrobial efficacy and potential toxicological effects.
References
- 1. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Cephapirin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin antibiotic used in veterinary medicine. Under certain conditions, such as exposure to acidic or basic environments, or enzymatic action, Cephapirin can degrade to form various products, including Cephapirin lactone. The presence of this lactone can be an indicator of the degradation of the parent drug, and its detection and quantification are crucial for stability studies of pharmaceutical formulations and for monitoring residues in biological matrices.
This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Formation of this compound
Cephapirin can undergo intramolecular cyclization to form this compound. This process is typically initiated by the hydrolysis of the acetyl group at the C-3 position to form desacetylcephapirin. The resulting hydroxyl group can then attack the β-lactam ring, leading to the formation of the lactone.
Application Note: Quantitative Analysis of Cephapirin Lactone in Bovine Milk using LC-MS/MS
Introduction
Cephapirin is a first-generation cephalosporin antibiotic used in veterinary medicine to treat mastitis in dairy cattle.[1] Residues of parent drugs and their metabolites in milk are a significant concern for food safety, potentially causing allergic reactions and contributing to antibiotic resistance. Cephapirin can degrade or be metabolized into several compounds, including desacetylcephapirin and Cephapirin lactone.[2][3][4] The lactone form is a critical analyte to monitor as it can be formed during storage or processing of milk samples.[2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in bovine milk. The described protocol, adapted from established methods for Cephapirin and its metabolites, employs protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by UPLC-MS/MS analysis.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), 98% or higher
-
Ultrapure water (18.2 MΩ·cm)
-
Oasis HLB SPE cartridges
-
Bovine milk (blank matrix)
2. Standard Solution Preparation
A stock solution of this compound is prepared by dissolving the analytical standard in ultrapure water to a concentration of 100 µg/mL. Intermediate and working standard solutions are then prepared by serial dilution of the stock solution with ultrapure water.
3. Sample Preparation
The sample preparation involves protein precipitation followed by solid-phase extraction (SPE) for cleanup.
-
Protein Precipitation:
-
To 1 mL of bovine milk sample, add 2 mL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol, followed by 3 mL of ultrapure water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum for a brief period.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Extend C18, 4.6 x 50 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A suitable gradient program should be optimized to ensure separation of this compound from other matrix components and related Cephapirin metabolites.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound must be determined by direct infusion of a standard solution. Based on available literature, the m/z for this compound is 364.0420. Potential MRM transitions would need to be optimized.
-
Source Parameters: Optimized for maximum signal intensity of the target analyte.
-
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 364.04 |
| Product Ion 1 (Quantifier) | To be determined |
| Product Ion 2 (Qualifier) | To be determined |
| Collision Energy (eV) | To be determined |
| Dwell Time (ms) | To be determined |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Accuracy (% Recovery) | 85-110% |
| Precision (% RSD) | < 15% |
| Matrix Effect (%) | < 20% |
Note: The values in Table 2 are hypothetical and would need to be determined through a full method validation study.
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of this compound in bovine milk.
Caption: Simplified degradation pathway of Cephapirin.
Conclusion
The presented UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in bovine milk. The sample preparation protocol, combining protein precipitation and solid-phase extraction, effectively removes matrix interferences. The chromatographic and mass spectrometric conditions can be optimized to achieve high selectivity and sensitivity. This method is suitable for high-throughput analysis in regulatory and research laboratories to ensure food safety and compliance. A full method validation according to regulatory guidelines is recommended before implementation for routine analysis.
References
Application Notes and Protocols for Cephapirin Lactone Extraction from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for residue accumulation in tissues. Cephapirin is metabolized in the body, with one of the identified metabolites being Cephapirin lactone.[1][2] This document provides a detailed protocol for the extraction of this compound from tissue samples, intended for researchers and professionals in drug development. The protocol is based on established methods for the extraction of Cephapirin and its other metabolites, adapted for the specific analysis of the lactone form.
Metabolic Pathway of Cephapirin
Cephapirin undergoes metabolic transformation in vivo, primarily to desacetylcephapirin, which retains some antimicrobial activity.[3] Further degradation can lead to the formation of this compound. The exact enzymatic pathways leading to lactonization in tissues are not fully elucidated but are presumed to be a result of hydrolysis and intramolecular cyclization.
Caption: Metabolic pathway of Cephapirin.
Experimental Protocol: Extraction of this compound from Tissue
This protocol outlines a method for the extraction of this compound from animal tissue for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Tissue samples (e.g., liver, kidney, muscle)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
Analytical balance
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation and Homogenization
-
Accurately weigh approximately 1 gram of the tissue sample.
-
Mince the tissue into small pieces.
-
Place the minced tissue into a homogenizer tube.
-
Add 5 mL of cold methanol to the tube.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
Liquid-Liquid Extraction
-
To the supernatant, add 5 mL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen at 40°C.
Solid-Phase Extraction (SPE) Cleanup
-
Reconstitute the dried extract in 1 mL of 5% methanol in water.
-
Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the analytes with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the final residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for this compound extraction.
Quantitative Data
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Cephapirin | Feces | Phosphate Buffer & Methanol, SPE | >60% | |
| Cephapirin | Urine | Phosphate Buffer & Methanol, SPE | >80% | |
| Desacetylcephapirin | Bovine Kidney | Solvent Extraction, Dispersive-SPE | ~70% |
Note: The recovery of this compound may differ from that of Cephapirin and desacetylcephapirin due to potential differences in polarity and stability. It is highly recommended to perform a validation study to determine the specific recovery and limit of quantification (LOQ) for this compound in the tissue of interest.
Analytical Method: LC-MS/MS
A highly sensitive and specific method for the quantification of Cephapirin and its metabolites is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common mobile phase system.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for Cephapirin and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.
Conclusion
This document provides a comprehensive, though adapted, protocol for the extraction of this compound from tissue samples. The provided workflow and analytical considerations are based on established methods for related compounds and should serve as a strong starting point for researchers. Method validation is a critical next step to ensure the accuracy and reliability of the data generated for this compound in specific tissue matrices.
References
- 1. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note: Solid-Phase Extraction for Cephapirin Lactone Cleanup
This application note details a robust solid-phase extraction (SPE) protocol for the efficient cleanup and concentration of cephapirin and its degradation product, cephapirin lactone, from complex matrices such as bovine milk. This method is crucial for researchers, scientists, and professionals in drug development and food safety monitoring who require accurate quantification of these residues.
Introduction
Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1][2] The presence of its residues and degradation products, such as this compound, in milk is a significant concern for food safety and public health. Cephapirin can degrade into several byproducts, including desacetylcephapirin and this compound, through hydrolysis.[3][4] Accurate monitoring of these compounds requires effective sample preparation to remove matrix interferences prior to analytical determination by techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Solid-phase extraction (SPE) is a highly effective technique for sample cleanup and concentration, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. This protocol focuses on a reversed-phase SPE method utilizing C18 or polymeric sorbents (like Oasis HLB) for the isolation of cephapirin and this compound.
Logical Relationship: Cephapirin Degradation
The following diagram illustrates the degradation pathway of Cephapirin to this compound. The initial hydrolysis of the acetyl group leads to the formation of desacetylcephapirin, which can then undergo intramolecular cyclization to form the lactone.
Cephapirin degradation pathway.
Experimental Protocol
This protocol provides a detailed methodology for the solid-phase extraction of cephapirin and its lactone from bovine milk.
1. Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 (500 mg, 3 mL) or Oasis HLB (250 mg) cartridges.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Trichloroacetic acid (20%), Na₂EDTA-McIlvaine buffer, phosphate buffer (50 mM, pH 8.5).
-
Sample: Bovine milk spiked with cephapirin standard or real samples.
2. Sample Preparation (Deproteinization)
-
To 10 mL of milk sample, add 28 mL of acetonitrile and 2 mL of 0.2M tetraethylammonium chloride for extraction and deproteinization.
-
Alternatively, use a mixture of trichloroacetic acid and Na₂EDTA-McIlvaine buffer for extraction.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Collect the clear supernatant for SPE cleanup.
3. Solid-Phase Extraction (SPE) Procedure
The following diagram outlines the general workflow for the SPE cleanup.
SPE workflow for Cephapirin cleanup.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibrate the cartridge by passing 3 mL of purified water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the prepared supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 4 mL of purified water to remove interfering substances.
-
Apply a full vacuum for a few minutes to dry the cartridge.
-
-
Elution:
-
Elute the retained analytes (cephapirin and this compound) with 3 mL of methanol or acetonitrile.
-
Collect the eluate in a clean tube.
-
4. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dry residue in a suitable volume (e.g., 250 µL) of the initial mobile phase for the analytical method.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the performance data from various studies on the analysis of cephapirin and related compounds using SPE.
Table 1: Recovery of Cephapirin and Metabolites
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Cephapirin | Milk | C18 | 91-98 | |
| Desacetylcephapirin | Milk | C18 | 91-98 | |
| Cephapirin | Milk | C18 | 79-87 | |
| Cephalosporins (general) | Milk | Oasis HLB | 84.53-95.70 | |
| Cephalosporins (general) | Milk | PRiME HLB | 56-93 | |
| Cephapirin | Feces | Oasis HLB | >60 | |
| Cephapirin | Urine | Oasis HLB | >80 | |
| Cephalexin & Cephapirin | Milk | MIP | >60 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Cephapirin & Desacetylcephapirin | Milk | LC | ~2 ppb | - | |
| Cephapirin | Milk | LC-MS/MS | ~1 ng/mL | - | |
| Desacetylcephapirin | Milk | LC-MS/MS | ~1 ng/mL | - | |
| Cephalosporins (general) | Milk | UPLC-MS/MS | 0.02-5 µg/kg | 0.02-10 µg/kg | |
| Cephapirin | Feces | UPLC-MS/MS | - | 4.02 µg/kg | |
| Cephapirin | Urine | UPLC-MS/MS | - | 0.96 µg/L |
The described solid-phase extraction protocol provides an effective and reliable method for the cleanup and concentration of cephapirin and its lactone from complex matrices like milk. The use of C18 or Oasis HLB cartridges demonstrates high recovery rates and allows for low detection limits, making it suitable for routine monitoring and research applications. Proper optimization of each step in the SPE process is critical to ensure accurate and reproducible results. This application note serves as a comprehensive guide for scientists and researchers working on the analysis of cephalosporin residues.
References
- 1. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Cephapirin Lactone Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. During its metabolism and degradation, various related substances can be formed, including desacetylcephapirin and its subsequent intramolecular cyclization product, Cephapirin lactone. The presence of these impurities in pharmaceutical formulations must be monitored to ensure the safety and efficacy of the drug product. Therefore, a well-characterized analytical standard of this compound is essential for the accurate identification and quantification of this impurity in routine quality control and stability studies.
This document provides detailed application notes and protocols for the preparation of a this compound analytical standard. The methodology involves the controlled degradation of Cephapirin sodium, followed by purification and comprehensive characterization of the resulting lactone.
Chemical Information
| Compound | IUPAC Name | Chemical Formula | Molar Mass | CAS Number |
| This compound | (6R,7R)-7-[[(4-pyridinylthio)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid delta-lactone | C₁₅H₁₃N₃O₄S₂ | 363.41 g/mol | 60517-75-1 |
Preparation of this compound
The preparation of this compound as an analytical standard is achieved through the controlled acid-catalyzed hydrolysis of Cephapirin sodium, which first yields desacetylcephapirin. This intermediate then undergoes spontaneous intramolecular cyclization to form the stable lactone.
Signaling Pathway of this compound Formation
Caption: Formation of this compound from Cephapirin.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cephapirin Sodium (reference standard)
-
Hydrochloric Acid (HCl), 0.1 M
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH meter
Procedure:
-
Dissolve a known amount of Cephapirin Sodium in deionized water in a round-bottom flask to a concentration of approximately 1 mg/mL.
-
While stirring, slowly add 0.1 M HCl to the solution to adjust the pH to approximately 2-3.
-
Heat the solution to 60-70 °C and maintain this temperature with continuous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC to observe the disappearance of the Cephapirin peak and the formation of the desacetylcephapirin and this compound peaks.
-
Continue heating until the Cephapirin peak is minimal and the this compound peak is maximized. This process may take several hours.
-
Once the reaction is complete, cool the solution to room temperature.
-
The resulting solution contains a mixture of this compound, residual Cephapirin, desacetylcephapirin, and other minor degradation products, which will require purification.
Purification of this compound
Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for isolating this compound from the degradation mixture to achieve the high purity required for an analytical standard.
Experimental Workflow: Purification and Characterization
Caption: Workflow for this compound standard preparation.
Experimental Protocol: Preparative HPLC Purification
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
Procedure:
-
Filter the crude reaction mixture through a 0.45 µm filter.
-
Develop a gradient elution method on an analytical scale to ensure good separation between this compound and other components, then scale up the method for the preparative column. A typical gradient might be from 5% B to 40% B over 30 minutes.
-
Inject the filtered crude mixture onto the preparative HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions containing the pure lactone.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Characterization of this compound Analytical Standard
The identity, purity, and potency of the prepared this compound must be rigorously characterized to qualify it as an analytical standard.
Analytical Methods
1. Purity Assessment by HPLC-UV
An analytical HPLC method should be used to determine the purity of the isolated this compound.
Table 1: HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The purity should be determined by calculating the peak area percentage. The analytical standard should exhibit a purity of ≥95%.
2. Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the prepared this compound.
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | m/z 364.0 |
| Key Fragment Ions | To be determined by MS/MS analysis. Common fragments may arise from the cleavage of the β-lactam ring and loss of the side chain. |
3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.
Table 3: Expected NMR Data for this compound (in a suitable deuterated solvent, e.g., DMSO-d₆)
| Nucleus | Expected Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | Specific proton signals corresponding to the pyridinylthioacetyl side chain, the β-lactam ring protons, and the fused lactone ring protons. The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Carbon signals corresponding to the carbonyl groups of the β-lactam and lactone rings, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the cephalosporin core. |
Note: The exact NMR chemical shifts are dependent on the solvent and instrument used and should be experimentally determined and reported for the prepared standard.
Storage and Stability
The purified this compound analytical standard should be stored as a solid in a tightly sealed container, protected from light and moisture, at -20 °C for long-term stability. Stock solutions prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) should be stored at 2-8 °C and used within a short period. Stability studies should be conducted to establish the re-test date for the solid standard and the stability of its solutions.
Conclusion
This document outlines a comprehensive approach for the preparation, purification, and characterization of a this compound analytical standard. The use of a well-characterized standard is crucial for the accurate and reliable monitoring of this impurity in Cephapirin drug substances and products, ensuring their quality and safety. The provided protocols and analytical methods serve as a valuable resource for researchers and quality control laboratories in the pharmaceutical industry.
Application Note: High-Throughput Analysis of Cephapirin Residues Using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Cephapirin residues in various biological matrices. The described protocol offers high selectivity and low limits of detection, making it suitable for residue monitoring, pharmacokinetic studies, and ensuring compliance with regulatory standards in food safety. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and highly specific detection using tandem mass spectrometry.
Introduction
Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections, particularly mastitis in dairy cattle.[1][2][3] The potential for drug residues to persist in animal-derived food products necessitates the use of highly sensitive and specific analytical methods for routine monitoring. UPLC-MS/MS has emerged as the preferred technique for this purpose due to its superior resolution, speed, and sensitivity, allowing for the accurate quantification of Cephapirin at trace levels. This application note provides a comprehensive protocol for the analysis of Cephapirin in bovine milk, urine, and feces, as well as a method for its detection in rinse water from pharmaceutical manufacturing equipment.
Experimental Workflow
References
- 1. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 2. Development and validation of a UPLC-MS/MS method to monitor cephapirin excretion in dairy cows following intramammary infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cephapirin Lactone in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. As with many β-lactam antibiotics, Cephapirin can degrade under various conditions, such as exposure to heat, light, and changes in pH. One of the primary degradation products is Cephapirin lactone, an inactive and undesired impurity. The formation of this lactone occurs through the hydrolysis of the ester group and cleavage of the β-lactam ring. The presence and quantity of this compound in pharmaceutical formulations are critical quality attributes that must be monitored to ensure the product's safety, efficacy, and stability.
This document provides detailed application notes and protocols for the quantification of this compound in pharmaceutical formulations using a stability-indicating high-performance liquid chromatography (HPLC) method.
Degradation Pathway of Cephapirin to this compound
The degradation of Cephapirin to this compound is a significant pathway that impacts the stability of Cephapirin-containing pharmaceutical products. The reaction involves an intramolecular cyclization. This transformation results in the loss of antibacterial activity.
Experimental Protocols
A stability-indicating HPLC method is essential for separating and quantifying Cephapirin from its degradation products, including this compound. The following protocol is based on established methods for the analysis of Cephapirin and its related substances.[1]
Materials and Reagents
-
Cephapirin Sodium Reference Standard (USP)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethylformamide (HPLC grade)
-
Potassium Hydroxide (ACS grade)
-
Acetic Acid (glacial, ACS grade)
-
Water (HPLC grade)
-
Acetanilide (Internal Standard)
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: µBondapak C18, 10 µm, 300 mm x 3.9 mm (or equivalent).
-
Mobile Phase: A mixture of dimethylformamide, acetic acid, and potassium hydroxide in water.
-
Detector Wavelength: 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a suitably buffered aqueous solution containing dimethylformamide and adjust the pH with acetic acid and potassium hydroxide.
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Cephapirin Sodium RS and this compound RS in the mobile phase to obtain a known concentration.
-
Internal Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Acetanilide in the mobile phase to obtain a known concentration.
-
Standard Working Solution: Prepare the working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration within the linear range of the assay. A typical concentration for Cephapirin is 100-300 µg/mL, and for this compound is 2-6 µg/mL.[1]
-
Sample Preparation: Reconstitute the Cephapirin pharmaceutical formulation as per the product label. Dilute an accurately measured volume of the reconstituted solution with the mobile phase to obtain a final concentration within the calibration range. Add the internal standard to both the standard and sample solutions.
Experimental Workflow
The following diagram illustrates the workflow for the quantification of this compound in a pharmaceutical formulation.
Data Presentation and Quantitative Analysis
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the analytical method for the quantification of Cephapirin and this compound.
Table 1: Linearity Data
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Cephapirin | 100 - 300 | ≥ 0.999 |
| This compound | 2 - 6 | ≥ 0.999 |
| Data based on a previously developed stability-indicating HPLC method.[1] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Table 3: Accuracy and Precision (Hypothetical Data)
| Analyte | Concentration Level | Recovery (%) | RSD (%) (Repeatability) | RSD (%) (Intermediate Precision) |
| This compound | Low (2 µg/mL) | 98.0 - 102.0 | < 2.0 | < 3.0 |
| This compound | Mid (4 µg/mL) | 98.0 - 102.0 | < 2.0 | < 3.0 |
| This compound | High (6 µg/mL) | 98.0 - 102.0 | < 2.0 | < 3.0 |
Table 4: LOD and LOQ (Hypothetical Data)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.5 | 1.5 |
Discussion
The stability-indicating HPLC method described provides a reliable and accurate means of quantifying this compound in pharmaceutical formulations. The use of a C18 column with a buffered mobile phase allows for the effective separation of Cephapirin from its degradation products.
Matrix Effects: Pharmaceutical formulations contain excipients that could potentially interfere with the analysis. Common excipients in injectable formulations include buffering agents, tonicity adjusters, and preservatives. During method development and validation, it is crucial to assess the specificity of the method by analyzing placebo formulations to ensure that no excipient peaks co-elute with the analyte or internal standard peaks.
Method Robustness: The robustness of the analytical method should be evaluated by making small, deliberate changes to the method parameters, such as mobile phase composition, pH, flow rate, and column temperature, and observing the effect on the results. This ensures the method's reliability during routine use.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the quantification of this compound in pharmaceutical formulations. Adherence to this protocol and proper method validation will ensure the generation of accurate and reliable data, which is essential for quality control and stability testing of Cephapirin-containing products.
References
Application Note: Detection of Cephapirin Lactone in Veterinary Drug Residues
Introduction
Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections, particularly mastitis in dairy cattle. The presence of antibiotic residues in food products of animal origin, such as milk, is a significant concern for public health. These residues can lead to allergic reactions in sensitive individuals, contribute to the development of antibiotic-resistant bacteria, and cause economic losses for the dairy industry.
Regulatory bodies in many countries have established maximum residue limits (MRLs) for veterinary drugs in food products. Monitoring for these residues typically involves the detection of the parent drug and its major metabolites. Cephapirin can degrade into several byproducts, including desacetylcephapirin and Cephapirin lactone.[1][2] The formation of this compound is a crucial aspect of its degradation pathway and its detection is important for a comprehensive assessment of Cephapirin residues.
This application note provides a detailed protocol for the detection and quantification of this compound in bovine milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Significance of this compound Detection
The presence of this compound in milk is an indicator of the historical presence of the parent drug, Cephapirin. Understanding the degradation pathways and accurately quantifying the resulting metabolites is essential for ensuring food safety. The lactonization of Cephapirin involves an intramolecular cyclization, a reaction that can be influenced by factors such as pH and temperature. A comprehensive analytical method that includes the detection of this compound provides a more complete picture of the potential consumer exposure to drug-related residues.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound in milk samples.
Caption: Experimental workflow for the detection of this compound.
Chemical Transformation
The formation of this compound from Cephapirin is a key degradation pathway. The following diagram illustrates this chemical transformation.
References
Application Note: Determination of Cephapirin Lactone in Pharmaceutical Samples using a Stability-Indicating HPLC Method
Introduction
Cephapirin is a first-generation cephalosporin antibiotic effective against a range of bacterial infections. Under certain conditions, such as exposure to moisture or non-anhydrous environments, Cephapirin can degrade to form impurities, including Cephapirin lactone. The presence of this lactone and other degradation products can impact the safety and efficacy of the drug product. Therefore, a robust, stability-indicating analytical method is crucial for the quantitative determination of Cephapirin and its degradation products, including the lactone, in bulk drug substances and finished pharmaceutical formulations.
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Cephapirin and this compound. The described method is designed to be specific, accurate, and precise, making it suitable for quality control and stability studies in a research and drug development setting.
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the analysis of Cephapirin and related compounds.[1][2] The selection of a C18 stationary phase is common, providing good retention and resolution of cephalosporins.[1] The mobile phase typically consists of an aqueous buffer and an organic modifier to achieve optimal separation.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 100 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.15% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program should be optimized to ensure separation of Cephapirin, this compound, and other potential degradation products. A starting condition with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B is recommended. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | UV at 240 nm or 265 nm |
| Injection Volume | 10-50 µL |
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of Cephapirin and this compound using the recommended HPLC method.
1. Preparation of Solutions
-
Mobile Phase A (0.15% Formic Acid in Water): Add 1.5 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio similar to the initial gradient conditions is recommended.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cephapirin reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).
-
Lactone Standard Stock Solution: If available, prepare a separate stock solution of this compound in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the diluent to cover the desired concentration range for linearity assessment (e.g., 0.5-50 µg/mL).
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the Cephapirin sodium bulk powder in the diluent to achieve a target concentration within the calibration range.
-
Injectable Formulations: Reconstitute the injectable formulation as per the product instructions. Further dilute an aliquot of the reconstituted solution with the diluent to the target concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the prepared standard solutions to establish the calibration curve and determine the retention times of Cephapirin and this compound.
-
Inject the prepared sample solutions.
-
After each run, an appropriate column wash with a high percentage of organic solvent may be necessary to remove any strongly retained components.
3. Data Analysis
-
Identify the peaks corresponding to Cephapirin and this compound in the sample chromatograms based on their retention times compared to the standards.
-
Integrate the peak areas of the analytes.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Cephapirin and this compound in the samples using the linear regression equation derived from the calibration curve.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Cephapirin drug substance. This involves subjecting the drug to various stress conditions to intentionally generate degradation products.
Table 2: Forced Degradation Conditions
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | Dissolve the drug substance in 0.1 M HCl and heat at 60-80 °C for a specified period. |
| Base Hydrolysis | Dissolve the drug substance in 0.1 M NaOH at room temperature for a specified period. |
| Oxidative Degradation | Treat the drug substance solution with 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified duration. |
| Photolytic Degradation | Expose the drug substance solution to UV light (e.g., 254 nm) or a combination of UV and visible light. |
After exposure to the stress conditions, the samples should be diluted appropriately and analyzed using the developed HPLC method. The method is considered stability-indicating if the degradation products, including this compound, are well-resolved from the parent Cephapirin peak and from each other.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | No interference from blank, placebo, or degradation products at the retention time of the analyte peaks. Peak purity should be evaluated using a photodiode array (PDA) detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within a predefined range (e.g., 98-102%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | The relative standard deviation (RSD) should be not more than 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | The system suitability parameters should remain within the acceptance criteria when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Visualization of Experimental Workflow
Caption: Workflow for HPLC analysis of Cephapirin and its lactone.
References
Application Note: Analysis of Cephapirin Lactone using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin antibiotic used in veterinary medicine. Under certain conditions, Cephapirin can degrade to form various products, including Cephapirin lactone. The formation of this lactone involves an intramolecular cyclization, leading to a structural modification of the parent drug. Monitoring the presence of such degradation products is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the identification and characterization of these compounds.
This application note provides a detailed protocol for the mass spectrometric analysis of this compound, including its fragmentation pattern, key identifying ions, and a standard operating procedure for its detection.
Mass Spectrometry Fragmentation of this compound
The analysis of this compound by tandem mass spectrometry (MS/MS) provides characteristic fragment ions that are essential for its unambiguous identification. The protonated molecule, [M+H]⁺, of this compound is observed at a mass-to-charge ratio (m/z) of 364.0.[1] Upon collision-induced dissociation (CID), this precursor ion undergoes fragmentation, yielding a series of product ions that reveal structural information about the molecule.
The fragmentation of cephalosporins is often characterized by the cleavage of the β-lactam ring, a key structural feature of this class of antibiotics. In the case of this compound, the fragmentation pattern provides a unique fingerprint for its identification.
Quantitative Fragmentation Data
The major product ions observed in the MS/MS spectrum of this compound are summarized in the table below. The relative abundance can be estimated from the mass spectrum provided in the referenced literature.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
| 364.0 | 221.0 | Cleavage of the β-lactam and lactone rings |
| 364.0 | 180.0 | Further fragmentation of the 221.0 ion |
| 364.0 | 140.0 | Side chain fragment |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometer.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.
-
Forced Degradation Sample: To generate this compound from Cephapirin, a forced degradation study can be performed. Dissolve Cephapirin in a suitable solvent and subject it to stress conditions such as acidic, basic, or thermal stress to induce degradation. Neutralize the sample before analysis if necessary.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type: Product Ion Scan.
-
Precursor Ion: m/z 364.0.
-
Collision Energy: Optimize for the specific instrument to achieve optimal fragmentation of the precursor ion. A starting point of 20-30 eV can be used.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
Visualizations
Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.
Experimental Workflow for this compound Analysis
The diagram below outlines the logical workflow for the analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed fragmentation data and the provided LC-MS/MS protocol will aid researchers, scientists, and drug development professionals in the identification and characterization of this important Cephapirin degradation product. The use of high-resolution mass spectrometry can further aid in confirming the elemental composition of the observed fragment ions.
References
Application Note: Development of a Validated Assay for Cephapirin Lactone
AN-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Cephapirin lactone, a significant degradation product of the cephalosporin antibiotic Cephapirin. The described protocol is stability-indicating and applicable for the analysis of this compound in bulk drug substances and pharmaceutical formulations. The method is precise, accurate, and linear over a defined concentration range.
Introduction
Cephapirin is a first-generation cephalosporin antibiotic used in veterinary medicine. Under certain conditions, such as exposure to acidic or basic environments, or elevated temperatures, Cephapirin can degrade. One of the primary degradation pathways involves the formation of desacetyl Cephapirin, which can then undergo intramolecular cyclization to form this compound[1]. The presence and quantity of this lactone can be an indicator of the stability and quality of Cephapirin-containing products. Therefore, a validated analytical method for the specific quantification of this compound is crucial for quality control and stability studies.
This document provides a detailed protocol for a stability-indicating HPLC assay for this compound, along with validation data and visual representations of the experimental workflow and the degradation pathway of Cephapirin.
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
Cephapirin Sodium Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethylformamide (DMF)
-
Acetic Acid (glacial)
-
Potassium Hydroxide
-
Water (HPLC grade)
-
Acetanilide (Internal Standard)
-
0.45 µm Nylon Filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
µBondapak C18 column (or equivalent C18 reversed-phase column)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Preparation of Solutions
Mobile Phase Preparation: A mobile phase consisting of dimethylformamide-acetic acid-potassium hydroxide in water has been shown to be effective for the separation of Cephapirin and its degradation products, including this compound[2].
Standard Solution Preparation:
-
Internal Standard Stock Solution (Acetanilide): Accurately weigh and dissolve an appropriate amount of Acetanilide in methanol to obtain a concentration of 1 mg/mL.
-
This compound Stock Solution: Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound Stock Solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 6 µg/mL[2]. Add a fixed volume of the Internal Standard Stock Solution to each working standard.
Sample Preparation (for Pharmaceutical Formulations):
-
Accurately weigh a portion of the sample (e.g., powder for injection) equivalent to a target concentration of Cephapirin.
-
Dissolve the sample in the mobile phase.
-
If necessary, subject the sample to stress conditions (e.g., acid, base, heat) to induce degradation and generate this compound.
-
Filter the solution through a 0.45 µm nylon filter before HPLC analysis.
Chromatographic Conditions
-
Column: µBondapak C18 (or equivalent)
-
Mobile Phase: Dimethylformamide-acetic acid-potassium hydroxide in water[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on specificity, linearity, accuracy, and precision.
Specificity
The specificity of the method is demonstrated by the separation of this compound from Cephapirin, desacetyl Cephapirin, and other potential degradation products. The chromatogram should show no interference from excipients at the retention time of this compound.
Linearity
The linearity of the method for this compound was established over the concentration range of 2-6 µg/mL. A linear relationship between the peak area ratio (this compound/Internal Standard) and the concentration should be observed with a correlation coefficient (R²) > 0.99.
Accuracy
Accuracy was determined by analyzing samples spiked with known amounts of this compound Reference Standard at different concentration levels. The percentage recovery should be within an acceptable range (typically 98-102%).
Precision
Precision was evaluated by performing replicate injections of a standard solution and expressed as the relative standard deviation (RSD). The acceptance criterion for RSD is typically ≤ 2%.
Data Presentation
Table 1: Summary of Method Validation Parameters for this compound Assay
| Parameter | Result |
| Linearity Range | 2 - 6 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Visualizations
Cephapirin Degradation Pathway
The following diagram illustrates the chemical transformation of Cephapirin into this compound.
Caption: Degradation pathway of Cephapirin to this compound.
Experimental Workflow
The diagram below outlines the key steps in the validated assay for the quantification of this compound.
Caption: Workflow for the validated assay of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The method is stability-indicating, allowing for the specific determination of this degradation product in the presence of the parent drug and other related substances. This validated assay is suitable for routine quality control testing and stability studies of Cephapirin in the pharmaceutical industry.
References
Application Note: Quantitative Analysis of Cephapirin Lactone using an Internal Standard by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin, a first-generation cephalosporin antibiotic, is widely used in veterinary medicine. Under certain conditions, such as exposure to acidic or alkaline environments or elevated temperatures during sample processing, Cephapirin can degrade to form Cephapirin lactone.[1][2] The presence and quantity of this lactone can be an indicator of sample integrity and storage conditions. Therefore, a reliable analytical method for the quantification of this compound is crucial for accurate residue analysis and stability studies.
This application note describes a detailed protocol for the quantitative analysis of this compound in biological matrices, such as milk, using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with an internal standard. The use of an internal standard is essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
Analytical Approach
The method employs a protein precipitation step for sample preparation, followed by UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. Cefaclor is proposed as a suitable internal standard due to its structural similarity to this compound and its distinct mass, which prevents isobaric interference.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard), Cefaclor (internal standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Sample Matrix: Blank bovine milk (or other relevant biological matrix)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Cefaclor in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Cefaclor primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation Protocol
-
Aliquoting: Pipette 1.0 mL of the sample (e.g., milk) into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL Cefaclor internal standard spiking solution to each sample, vortex briefly.
-
Protein Precipitation: Add 1.5 mL of acetonitrile containing 0.1% formic acid to the tube.
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 500 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 364.0 | [To be determined] | 25 | 15 |
| This compound (Qualifier) | 364.0 | [To be determined] | 25 | 25 |
| Cefaclor (IS) | 368.0 | 239.0 | 30 | 20 |
Note: The product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. A precursor ion of m/z 364.0 has been previously reported for this compound.[2]
Data Presentation
Table 1: Method Validation Summary (Representative Data)
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (at 3 levels) | 85 - 115% |
| Precision (RSD%) | < 15% |
| Recovery | > 80% |
Table 2: Accuracy and Precision (Representative Data)
| Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, n=6) | Accuracy (%) | Precision (RSD%) |
| 5.0 | 4.9 ± 0.4 | 98.0 | 8.2 |
| 50.0 | 51.2 ± 3.5 | 102.4 | 6.8 |
| 250.0 | 245.5 ± 15.2 | 98.2 | 6.2 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Degradation pathway of Cephapirin.
Conclusion
This application note provides a comprehensive and robust UPLC-MS/MS method for the quantification of this compound in biological matrices using an internal standard. The detailed protocol for sample preparation and instrument parameters, along with representative validation data, demonstrates the suitability of this method for routine analysis in research, drug development, and quality control settings. The use of an internal standard ensures high accuracy and precision, which is critical for reliable quantification of this important degradation product.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Cephapirin Degradation
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients is paramount to experimental success and the development of effective therapeutics. This technical support center provides guidance on a common challenge encountered with the first-generation cephalosporin, Cephapirin: its degradation to Cephapirin lactone.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments, offering solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
A1: this compound is a degradation product of Cephapirin, a potent β-lactam antibiotic. This degradation occurs through the hydrolysis of the β-lactam ring, a critical component for the drug's antibacterial activity. The formation of the lactone renders the molecule inactive, leading to a loss of therapeutic efficacy in your experiments.
Q2: What are the primary factors that promote the degradation of Cephapirin to its lactone?
A2: The degradation of Cephapirin is primarily influenced by two key factors: pH and temperature. Cephapirin is highly susceptible to degradation in both alkaline and strongly acidic conditions.[1] Elevated temperatures also significantly accelerate the rate of this degradation reaction.
Q3: I've observed a rapid loss of Cephapirin activity in my aqueous solution. What is the likely cause?
A3: Rapid loss of activity is often due to the degradation of Cephapirin into its inactive lactone form. This is especially prevalent if your solution has a pH outside the optimal stability range or if it has been exposed to elevated temperatures. Cephapirin has been shown to degrade almost completely and immediately in an alkaline environment.[1]
Q4: How can I monitor the degradation of Cephapirin in my samples?
A4: The most effective way to monitor Cephapirin degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3][4] An appropriate HPLC method can separate and quantify Cephapirin, its primary metabolite desacetylcephapirin, and the inactive this compound, allowing you to assess the stability of your formulation accurately.
Q5: What is the optimal pH range for maintaining Cephapirin stability in solution?
A5: While specific quantitative data on the rate of lactone formation at various pH levels is limited in publicly available literature, general knowledge of cephalosporins suggests that a slightly acidic to neutral pH range is optimal for stability. It is crucial to avoid alkaline conditions to prevent rapid degradation.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low antibacterial activity | Degradation of Cephapirin to its inactive lactone. | Verify the pH of your experimental solution and ensure it is within the optimal stability range. Prepare fresh solutions and protect them from high temperatures. Use a validated HPLC method to quantify the amount of active Cephapirin remaining. |
| Precipitation in Cephapirin solution | Poor solubility or pH-dependent precipitation. | Ensure the pH of the solution is appropriate for Cephapirin solubility. Consider the use of co-solvents if solubility in aqueous buffers is an issue. |
| Inconsistent experimental results | Variable degradation of Cephapirin between experiments. | Standardize your experimental protocol to control pH, temperature, and storage conditions of Cephapirin solutions strictly. Prepare fresh solutions for each experiment whenever possible. |
| Presence of unknown peaks in HPLC chromatogram | Formation of degradation products, including this compound. | Utilize a validated, stability-indicating HPLC method that can resolve Cephapirin from its known degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown peaks. |
Data on Cephapirin Stability
| Parameter | Condition | Observation | Reference |
| pH | Alkaline | Immediate and complete degradation. | |
| Strongly Acidic | Susceptible to hydrolysis. | ||
| Temperature | Elevated Temperatures | Accelerated degradation. | |
| Frozen (-20°C) | Stock solutions in DMSO are stable for at least one month. | ||
| Refrigerated (4°C) | Stock solutions in DMSO are stable for over one week. | ||
| Storage Form | Solid Powder | Recommended storage at -20°C for long-term stability (>3 years). |
Experimental Protocols
To aid in your research, a detailed methodology for a key experiment is provided below.
Protocol: Stability Testing of Cephapirin by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of Cephapirin and its primary degradation product, this compound, over time under specific experimental conditions (e.g., varying pH and temperature) to determine the rate of degradation.
Materials:
-
Cephapirin sodium standard
-
This compound standard (if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Buffers of various pH values (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Incubator or water bath for temperature control
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Cephapirin sodium in a suitable solvent (e.g., water or a buffer at optimal pH) at a known concentration (e.g., 1 mg/mL).
-
If available, prepare a stock solution of this compound.
-
From the stock solutions, prepare a series of calibration standards of varying concentrations for both Cephapirin and this compound.
-
-
Sample Preparation for Stability Study:
-
Prepare solutions of Cephapirin in the desired buffers (e.g., pH 4, 6, 8) at a specific concentration.
-
Divide each solution into aliquots for analysis at different time points.
-
Store the aliquots under the desired temperature conditions (e.g., 25°C, 40°C, 60°C).
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for the separation of Cephapirin and its degradation products is a gradient of acetonitrile and water with a small amount of an acid modifier like formic acid. An example mobile phase could be a mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (95:5 v/v).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
-
At each designated time point, withdraw an aliquot from each stability sample.
-
Inject the calibration standards and the stability samples onto the HPLC system.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to Cephapirin and this compound in the chromatograms.
-
Construct a calibration curve for each compound by plotting peak area versus concentration.
-
Determine the concentration of Cephapirin and this compound in the stability samples at each time point using the calibration curves.
-
Plot the concentration of Cephapirin versus time for each condition to determine the degradation kinetics (e.g., by fitting to a first-order decay model).
-
Visualizing the Degradation Pathway
To understand the chemical transformation, the following diagram illustrates the degradation of Cephapirin to desacetylcephapirin and subsequently to this compound.
Caption: Degradation pathway of Cephapirin.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Assay for cephapirin and ampicillin in raw milk by high-performance liquid chromatography--integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cephapirin and ceftiofur residues in bovine milk by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cephapirin Lactone Chromatographic Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Cephapirin and its primary degradation product, Cephapirin lactone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor resolution between my Cephapirin and this compound peaks?
A1: Poor resolution is a common issue stemming from suboptimal chromatographic conditions. The goal is to manipulate the separation selectivity (α) and efficiency (N) to resolve the two compounds.[1]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the percentage of the organic solvent (typically acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
pH Adjustment: The pH of the aqueous portion of the mobile phase is critical. Cephapirin is sensitive to pH and can degrade in alkaline conditions.[2] Using a slightly acidic mobile phase, such as one containing 0.15% formic acid, can help control the ionization state of the molecules and improve peak shape and resolution.[3][4]
-
-
Evaluate Stationary Phase:
-
Most separations are achieved on a C18 column.[3] However, if resolution is still poor, consider a different stationary phase chemistry, such as a Phenyl-Hexyl or a C8 column, which can offer different selectivity.
-
-
Adjust Flow Rate:
-
Lowering the flow rate can increase the efficiency of the separation (increase the theoretical plate count), often leading to better resolution, at the cost of a longer run time.
-
-
Control Temperature:
-
Operating at a controlled, slightly elevated temperature (e.g., 40 °C) can improve peak shape and reproducibility. However, be aware that excessive temperature can accelerate the degradation of Cephapirin.
-
Q2: My this compound peak is tailing. What is causing this and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: An incorrect mobile phase pH can lead to interactions with residual silanol groups on the silica-based column packing, a common cause of tailing for amine-containing compounds. Ensure the pH is controlled, preferably with a buffer or acid modifier like formic acid.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns (like C18) have fewer free silanol groups, which minimizes tailing.
-
Sample Overload: Injecting too much sample can saturate the column and lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Sample Solvent Effects: Ideally, the sample should be dissolved in the mobile phase. If your sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion. If possible, dilute the sample in the mobile phase before injection.
Q3: I suspect Cephapirin is degrading into the lactone during my analysis. How can I prevent this?
A3: Cephapirin is known to be unstable, and its degradation into this compound can be influenced by temperature, pH, and the sample matrix.
Troubleshooting Steps:
-
Control pH: Cephapirin degrades rapidly in alkaline environments. Ensure your sample preparation solutions and mobile phase are neutral to slightly acidic to minimize this conversion.
-
Manage Temperature: Keep sample solutions cool and use a thermostatically controlled column oven to maintain a consistent and moderate temperature (e.g., 40 °C). Avoid high temperatures during sample preparation, such as during solvent evaporation steps.
-
Minimize Analysis Time: Use a faster flow rate or a shorter column to reduce the time the analyte spends in the system, decreasing the opportunity for on-column degradation. UPLC or UHPLC systems are particularly effective for this.
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Sample Preparation: Prepare samples immediately before analysis. If samples are extracted from a complex matrix like milk or tissue, be aware that endogenous enzymes or the extraction conditions themselves could promote degradation.
Data Presentation: Method Parameters
The following tables summarize typical starting parameters for the chromatographic separation of Cephapirin and its related compounds.
Table 1: Recommended HPLC/UPLC Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 mm x 4.6 mm, 3.5 µm | Provides good retention and resolution for Cephapirin and its lactone. |
| Mobile Phase A | 0.15% Formic Acid in Water | Acidic modifier improves peak shape and controls ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Flow Rate | 0.6 mL/min | A typical flow rate for this column dimension, balancing speed and efficiency. |
| Column Temp. | 40 °C | Enhances peak shape and reproducibility without causing significant degradation. |
| Detection (UV) | ~290 nm | A suitable wavelength for detecting Cephapirin. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration; avoid overloading the column. |
| Sample Diluent | Water or Mobile Phase | Ensures compatibility with the mobile phase and prevents peak distortion. |
Table 2: Influence of Method Variables on Separation
| Variable Change | Potential Effect on Resolution | Potential Side Effect |
| Increase % Acetonitrile | Decrease | Shorter run time |
| Decrease % Acetonitrile | Increase | Longer run time, broader peaks |
| Increase Flow Rate | Decrease | Shorter run time, higher backpressure |
| Decrease Flow Rate | Increase | Longer run time |
| Increase Temperature | May slightly improve or decrease | Risk of Cephapirin degradation |
| Decrease pH (more acidic) | May improve | Can alter selectivity for other impurities |
Experimental Protocols
Recommended Protocol: UPLC-MS/MS Method for Cephapirin
This protocol is adapted from a validated method for the analysis of Cephapirin.
-
Chromatographic System: A UPLC or UHPLC system equipped with a mass spectrometer is recommended for high sensitivity and specificity.
-
Column: XBridge C18, 100 mm length, 4.6 mm diameter, 3.5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.5 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A gradient may be necessary if other impurities are present. A good starting point for method development is a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
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System Parameters:
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Flow Rate: 0.6 mL/min.
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Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
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Sample Preparation:
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Dissolve standard materials in HPLC-grade water.
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Filter all sample solutions through a 0.45 µm nylon filter before injection.
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Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Simplified degradation pathway of Cephapirin.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
overcoming matrix effects in Cephapirin lactone analysis
Welcome to the Technical Support Center for Cephapirin Lactone analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of this compound, a key degradation product of the antibiotic Cephapirin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a degradation product of Cephapirin, a first-generation cephalosporin antibiotic.[1] Its formation can occur during sample storage, extraction, or as a metabolite in biological systems.[2][3] Monitoring this compound is crucial for understanding the stability of Cephapirin-based drug formulations and for accurate residue analysis in matrices such as milk, urine, and feces, as its presence can impact the overall assessment of the parent drug's concentration and potential biological activity.
Q2: What are the primary challenges in analyzing this compound?
A2: The primary challenges in analyzing this compound revolve around matrix effects, which can lead to ion suppression or enhancement in mass spectrometry-based assays.[4][5] This is particularly problematic in complex biological matrices like milk, feces, and urine, where endogenous components can co-elute with the analyte and interfere with ionization, leading to inaccurate and irreproducible results. Additionally, the lactone's stability and potential for interconversion with other Cephapirin-related compounds can pose analytical difficulties.
Q3: What are the expected m/z values for Cephapirin and its lactone in LC-MS/MS analysis?
A3: In positive electrospray ionization (ESI+) mode, the expected protonated molecule [M+H]⁺ for Cephapirin is m/z 424.0. For this compound, the expected [M+H]⁺ is m/z 364.0. It is essential to confirm these values with your specific instrumentation and experimental conditions.
Q4: How can I minimize the degradation of Cephapirin to its lactone during sample preparation?
A4: Cephapirin is susceptible to degradation, particularly in alkaline or acidic conditions and at elevated temperatures. To minimize the formation of this compound during sample preparation, it is recommended to work with samples at low temperatures, use neutral pH buffers where possible, and process samples promptly. Avoid prolonged exposure to harsh chemical environments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound. Experiment with slight adjustments to the mobile phase pH using volatile additives like formic acid or ammonium formate to improve peak shape. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak tailing. Dilute the sample and reinject to see if the peak shape improves. |
| Secondary Interactions with Column Stationary Phase | Residual silanol groups on C18 columns can interact with the analyte. Consider using a column with end-capping or a different stationary phase chemistry. |
Issue 2: Low Signal Intensity or High Signal Suppression
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Co-eluting matrix components are a common cause of ion suppression. Enhance sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. |
| Suboptimal Ionization Parameters | The settings of your mass spectrometer's ion source (e.g., capillary voltage, gas flow, temperature) may not be optimal for this compound. Perform a tuning and optimization of the ion source parameters using a standard solution of the analyte. |
| Analyte Degradation | Cephapirin and its lactone can degrade in the autosampler or during the analytical run. Ensure the autosampler is kept at a low temperature (e.g., 4°C) and analyze samples as quickly as possible after preparation. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | The composition of biological samples can vary, leading to inconsistent matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these variations. |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure, especially extraction and cleanup steps, is performed consistently for all samples and standards. Automated sample preparation systems can improve reproducibility. |
| Carryover | Analyte from a high-concentration sample may carry over to subsequent injections. Implement a robust needle wash protocol in your LC method, including a strong organic solvent, to minimize carryover. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE) for Milk Samples
This protocol is adapted from methods developed for Cephapirin and its metabolites in complex matrices.
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Protein Precipitation: To 1 mL of milk sample, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.
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Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
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Supernatant Collection: Carefully collect the supernatant.
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SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
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Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
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Elution: Elute the this compound and related compounds with 3 mL of methanol or acetonitrile.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of Cephapirin and its degradation products, which can be optimized for this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| MRM Transitions | Cephapirin: 424.0 -> 320.0 (Quantifier), 424.0 -> 292.0 (Qualifier) This compound: 364.0 -> [Product Ion 1], 364.0 -> [Product Ion 2] (To be determined by infusion of a standard) |
Data Presentation
Table 1: Matrix Effects and Recovery of Cephapirin in Different Matrices
This table summarizes data on matrix effects and recovery for the parent compound, Cephapirin, which provides an indication of the challenges that can be expected for its lactone derivative in similar matrices.
| Matrix | Matrix Effect (%) | Recovery (%) |
| Feces | -29 | >60 |
| Urine | -20 | >80 |
A negative matrix effect indicates signal suppression.
Visualizations
Cephapirin Degradation Pathway
The following diagram illustrates the plausible degradation pathway of Cephapirin to Deacetylcephapirin and subsequently to this compound. This is a key transformation to consider during analysis.
Caption: Plausible degradation pathway of Cephapirin.
Troubleshooting Workflow for Low Signal Intensity
This workflow provides a logical sequence of steps to diagnose and resolve issues of low signal intensity in your this compound analysis.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Technical Support Center: HPLC Analysis of Cephapirin Lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with Cephapirin lactone in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Addressing Peak Tailing of this compound
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. This can compromise the accuracy of quantification and the resolution of closely eluting peaks. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Q1: My this compound peak is tailing. What are the most likely causes?
Peak tailing in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself. For this compound, a polar and potentially basic compound, the primary causes include:
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Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based stationary phases can be deprotonated (negatively charged) at moderate to high pH.[1][2][3] If this compound is protonated (positively charged), it can undergo strong ionic interactions with these silanol groups, leading to a secondary retention mechanism and peak tailing.[1][2]
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Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
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Column Degradation: Over time, columns can degrade due to harsh mobile phases (high pH) or contamination, leading to a loss of performance and peak tailing. This can include the creation of voids at the column inlet.
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Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings and connectors, can cause band broadening and peak tailing.
Systematic Troubleshooting Workflow
To systematically address peak tailing, follow the logical workflow outlined in the diagram below. This will help you to efficiently identify and resolve the root cause of the issue.
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Q2: How can I mitigate secondary silanol interactions?
Several strategies can be employed to minimize the unwanted interactions between this compound and residual silanol groups on the stationary phase:
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Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, neutralizing their negative charge and reducing their ability to interact with a positively charged analyte. Given that Cephapirin has a pKa of 2.15, a mobile phase in this pH range would also ensure that the parent compound is largely in a single ionic state.
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Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert compound to block their activity. Using a well-end-capped C18 or a similar reversed-phase column is highly recommended.
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Add a Mobile Phase Modifier: In some cases, adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, this is less common with modern columns and can suppress ionization in mass spectrometry. Increasing the ionic strength of the mobile phase with a buffer can also help to reduce these secondary interactions.
The following diagram illustrates how lowering the mobile phase pH can reduce secondary interactions.
Caption: The effect of mobile phase pH on silanol interactions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cephapirin and this compound
This method is adapted from a published stability-indicating assay and can be used as a starting point for analysis.
| Parameter | Condition |
| Column | µBondapak C18, 10 µm, 300 x 3.9 mm (or equivalent C18 column) |
| Mobile Phase | A mixture of dimethylformamide, acetic acid, and potassium hydroxide in water. The exact proportions should be optimized to achieve adequate separation. A good starting point is a buffered aqueous solution with an organic modifier. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Injection Volume | 10-20 µL |
| Internal Standard | Acetanilide can be used for quantification. |
Note: Cephapirin is known to degrade in alkaline conditions to form desacetylcephapirin and subsequently this compound. Therefore, maintaining a stable, slightly acidic pH in the mobile phase is crucial for reproducible results.
Protocol 2: Peak Tailing Diagnostic Test
This test can help determine if column overload is the cause of peak tailing.
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Prepare a series of dilutions of your this compound standard (e.g., 1x, 0.5x, 0.1x, and 0.05x of your current working concentration).
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Inject the highest concentration and record the chromatogram and tailing factor.
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Sequentially inject the dilutions from highest to lowest concentration.
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Analyze the tailing factor for each injection. If the tailing factor improves significantly at lower concentrations, column overload is a likely contributor to the peak shape issue.
| Concentration | Tailing Factor (Example) |
| 1x | 2.1 |
| 0.5x | 1.8 |
| 0.1x | 1.3 |
| 0.05x | 1.1 |
Frequently Asked Questions (FAQs)
Q3: Can the choice of organic modifier in the mobile phase affect peak tailing? A: Yes. While acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, they can have different effects on peak shape. In some cases, switching from acetonitrile to methanol, or using a combination of the two, can improve the peak shape of polar or basic compounds by altering the interactions with the stationary phase.
Q4: My peak tailing persists even after optimizing the mobile phase and using a new column. What else could be the cause? A: If you have ruled out chemical and column-related issues, consider the following:
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Extra-column band broadening: Check for and minimize the length and diameter of all tubing between the injector and the detector. Ensure all fittings are properly made and not contributing to dead volume.
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Detector settings: An incorrect data acquisition rate can lead to peak distortion. Ensure the sampling rate is sufficient to capture the peak profile accurately (at least 15-20 points across the peak).
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Sample solvent effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Q5: How does temperature affect peak shape for this compound? A: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time. However, the stability of Cephapirin and its lactone at elevated temperatures should be considered. Cephalosporins can be susceptible to degradation at higher temperatures. It is advisable to perform the analysis at a controlled room temperature or slightly elevated (e.g., 30-40 °C) and to check for any degradation by monitoring for the appearance of new peaks.
Q6: Could my sample preparation be causing peak tailing? A: Yes, improper sample preparation can introduce contaminants that may interact with the stationary phase and cause peak tailing. Ensure your samples are properly filtered to remove any particulate matter that could block the column frit. If you are analyzing samples from a complex matrix, consider using a solid-phase extraction (SPE) clean-up step to remove interfering substances.
References
Technical Support Center: Enhancing Cephapirin Lactone Sensitivity in MS/MS Analysis
Welcome to the technical support center for the analysis of Cephapirin lactone via tandem mass spectrometry (MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting a signal for this compound. What are the initial troubleshooting steps?
A1: When no signal is observed, a systematic check of your LC-MS/MS system and methodology is crucial.
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Verify Compound Integrity: Ensure the this compound standard is not degraded. Prepare a fresh stock solution from a reliable source.
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Direct Infusion: Perform a direct infusion of a freshly prepared this compound standard into the mass spectrometer. This will confirm the instrument's ability to detect the analyte and help in optimizing the MS/MS parameters without the complexity of the LC separation.
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Source Parameters: Check the electrospray ionization (ESI) source parameters. Ensure the capillary voltage, gas flows (nebulizer and drying gas), and source temperature are within the optimal range for compounds of similar structure.[1]
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MS/MS Transitions: Confirm you are using the correct multiple reaction monitoring (MRM) transitions for this compound. While specific transitions for the lactone are not widely published, you can predict them based on the fragmentation of Cephapirin.[2][3] A proposed starting point is to monitor the transition from the protonated molecule [M+H]⁺.
Q2: My signal for this compound is weak and inconsistent. How can I improve sensitivity and reproducibility?
A2: Low sensitivity and poor reproducibility are common challenges that can often be addressed by optimizing your sample preparation and analytical method.
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Sample Preparation: Inadequate sample cleanup is a primary cause of poor sensitivity due to matrix effects.[4][5]
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Solid-Phase Extraction (SPE): Employing an SPE cleanup step can significantly reduce matrix interference. Oasis HLB cartridges are commonly used for the cleanup of Cephapirin and related compounds in complex matrices like milk, urine, and feces.
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Protein Precipitation: For biological samples, protein precipitation with cold acetonitrile is a necessary first step to remove larger macromolecules.
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Chromatography: Optimizing the liquid chromatography separation is key to reducing co-elution with interfering matrix components.
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Column Choice: A C18 reversed-phase column is commonly used for Cephapirin analysis and should be suitable for its lactone derivative.
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Mobile Phase: A mobile phase consisting of water and acetonitrile or methanol with a formic acid modifier (typically 0.1% to 0.15%) is effective for the separation and ionization of Cephapirin. Experimenting with the gradient elution profile can improve the separation of this compound from matrix interferences.
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Ionization Mode: While positive electrospray ionization (ESI+) is commonly cited for Cephapirin, some studies have utilized negative ESI (ESI-). It is recommended to test both ionization modes to determine which provides a better signal for this compound.
Q3: How can I identify and mitigate matrix effects for this compound analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, particularly in complex biological samples.
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Identification: To determine if matrix effects are present, a post-extraction spike experiment can be performed. This involves comparing the signal of the analyte in a clean solvent to the signal of the same concentration spiked into a blank sample extract. A significant difference in signal intensity indicates the presence of matrix effects.
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Mitigation Strategies:
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Improved Sample Cleanup: As mentioned in A2, rigorous sample cleanup using techniques like SPE is the most effective way to remove interfering matrix components.
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Chromatographic Separation: Adjusting the LC gradient to better separate the analyte from the region where most matrix components elute can reduce ion suppression.
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Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for signal suppression or enhancement.
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Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and other sources of variability.
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Experimental Protocols
Protocol 1: Sample Extraction and Cleanup from Bovine Milk
This protocol is adapted from methods developed for Cephapirin and is a recommended starting point for this compound.
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Protein Precipitation:
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To 1 mL of milk sample, add 2 mL of cold acetonitrile.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
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Collect the supernatant.
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Solid-Phase Extraction (SPE):
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Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
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Load the supernatant from the previous step onto the SPE cartridge.
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Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.
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Elute the analyte with 3 mL of methanol.
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-
Final Preparation:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.
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Reconstitute the dry residue in a suitable volume (e.g., 250-500 µL) of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
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Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
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Protocol 2: UPLC-MS/MS Analysis
The following are recommended starting conditions for the analysis of this compound, based on established methods for Cephapirin.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.15% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute the analyte. A typical gradient might go from 5% to 95% B over several minutes. |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative mode should be tested. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimize for your instrument (typically 3-5 kV) |
| Source Temperature | 400°C |
| Nebulizer Gas | Optimize for your instrument (e.g., 45 psi) |
| Drying Gas Flow | Optimize for your instrument |
| Collision Gas | Argon |
Proposed MRM Transitions for this compound:
Based on the fragmentation pattern of Cephapirin, the lactone form is expected to have a different precursor ion. The fragmentation will likely involve the cleavage of the β-lactam ring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Cephapirin | 424.0 | 292.0 | 320.0 |
| This compound (Proposed) | To be determined by infusion | To be determined by infusion | To be determined by infusion |
Note: The exact m/z values for this compound need to be determined experimentally by infusing a standard solution.
Visual Guides
Caption: A flowchart outlining the troubleshooting steps for improving this compound sensitivity.
References
Technical Support Center: Optimizing Cephapirin Lactone Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Cephapirin lactone, a significant degradation product of the antibiotic Cephapirin. This resource is intended for researchers, scientists, and drug development professionals to assist with their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a degradation product of Cephapirin, a first-generation cephalosporin antibiotic.[1][2] The formation of the lactone occurs through the hydrolysis of the ester group and cleavage of the β-lactam ring.[2][3] Monitoring this compound is crucial during stability studies of Cephapirin drug products and formulations to ensure their quality, safety, and efficacy.[1]
Q2: What are the common analytical techniques used for the determination of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS/MS) detection are the most common techniques for the analysis of Cephapirin and its degradation products, including this compound. Reversed-phase chromatography, often using a C18 column, is typically employed for separation.
Q3: What are the typical chromatographic conditions for this compound analysis?
A3: A good starting point for a reversed-phase HPLC method would involve a C18 column, a mobile phase consisting of an aqueous buffer (like phosphate or formate buffer) and an organic modifier (such as acetonitrile or methanol), and UV detection at around 254 nm. The specific conditions can vary depending on the sample matrix and the other related substances being analyzed.
Q4: How can I optimize the injection volume for my this compound analysis?
A4: Optimizing the injection volume is a critical step to ensure accurate and precise quantification. The ideal injection volume depends on several factors, including the concentration of this compound in your sample, the sensitivity of your detector, and the column dimensions. It is generally recommended to inject a volume that is significantly below the maximum volume capacity of the injector to maintain good reproducibility. A systematic approach involves performing a linearity study with varying injection volumes of a standard solution to determine the optimal volume that provides a good signal-to-noise ratio without causing peak distortion or column overload.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | - Column overload due to high injection volume or sample concentration.- Incompatible sample solvent with the mobile phase.- Secondary interactions with the stationary phase. | - Reduce the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.- Adjust the mobile phase pH or use a different column chemistry. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or pH.- Unstable column temperature.- Leaks in the HPLC system. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Regularly check for leaks at all fittings and connections. |
| Low Signal Intensity or No Peak Detected | - Low concentration of this compound in the sample.- Ion suppression in MS detection due to matrix effects.- Improper detector settings. | - Increase the injection volume (within the optimized range).- Implement sample clean-up procedures like Solid Phase Extraction (SPE).- Optimize detector parameters (e.g., wavelength for UV, source parameters for MS). |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp nearing the end of its life (for UV detectors). | - Use high-purity solvents and filter the mobile phase.- Degas the mobile phase before use.- Replace the detector lamp if necessary. |
| Presence of Unexpected Peaks | - Sample degradation during preparation or storage.- Contamination from glassware or solvents.- Carryover from previous injections. | - Prepare samples fresh and analyze them promptly.- Use clean glassware and high-purity solvents.- Implement a thorough needle wash program in the autosampler. |
Experimental Protocols
General HPLC Method for Cephapirin and this compound Analysis
This protocol provides a general starting point for the analysis of Cephapirin and its degradation product, this compound. Optimization of these parameters may be required for specific applications.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).
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Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for optimal separation.
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Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
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Injection Volume: Start with 20 µL and optimize as needed.
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Detection: UV detection at 254 nm.
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Column Temperature: Maintained at a constant temperature, for example, 40 °C.
Sample Preparation for Stability Studies
To induce the degradation of Cephapirin to this compound for analytical method development and validation, the following stress conditions can be applied:
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Acid Hydrolysis: Mix a stock solution of Cephapirin with an acid (e.g., 0.1 M HCl) and incubate. At specific time points, withdraw an aliquot, neutralize it, and dilute for analysis.
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Base Hydrolysis: Mix a stock solution of Cephapirin with a base (e.g., 0.1 M NaOH) and incubate. Neutralize an aliquot at different time intervals before dilution and analysis.
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Thermal Degradation: Expose a solid or solution of Cephapirin to elevated temperatures (e.g., 80°C) for a defined period.
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Photolytic Degradation: Expose a solution of Cephapirin to light in a photostability chamber as per ICH Q1B guidelines.
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Cephapirin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | µBondapak C18 | XBridge C18 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Dimethylformamide-acetic acid-potassium hydroxide in water | 0.15% formic acid in water and acetonitrile |
| Flow Rate | Not Specified | 0.6 mL/min |
| Detection | UV at 254 nm | Mass Spectrometry (MS/MS) |
| Injection Volume | Not Specified | Not Specified |
| Reference |
Table 2: Reported Linearity and Detection Limits for Cephapirin Analysis
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cephapirin | 100-300 µg/mL | Not Specified | Not Specified | |
| This compound | 2-6 µg/mL | Not Specified | Not Specified | |
| Cephapirin | 0.4 - 1.5 ppb | 0.15 ppb | 0.4 ppb |
Visualizations
References
Technical Support Center: Cephapirin Lactone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Cephapirin lactone during analytical experiments.
Troubleshooting Guide: Poor Recovery of this compound
Low or inconsistent recovery of this compound can be a significant challenge in analytical workflows. This guide provides a systematic approach to identifying and resolving common issues.
Question: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Poor recovery of this compound is often linked to its chemical instability and interactions with the sample matrix and analytical system. The following sections outline potential causes and corresponding solutions.
1. Sample pH and Temperature Instability:
Cephapirin and its lactone are susceptible to degradation under certain pH and temperature conditions. Alkaline and strongly acidic conditions, as well as elevated temperatures, can lead to the hydrolysis of the β-lactam ring, causing further degradation of the lactone and, consequently, low recovery.[1][2]
-
Troubleshooting Steps:
-
pH Control: Maintain the sample and extraction solvent pH within a stable range, ideally between pH 4 and 6.[3] Avoid strongly acidic or alkaline conditions during sample preparation and extraction.
-
Temperature Control: Perform all sample preparation and extraction steps at controlled room temperature or on ice to minimize thermal degradation. Avoid prolonged exposure to heat.[1]
-
Sample Storage: Store samples at -20°C or lower for long-term stability. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.
-
2. Inefficient Extraction from Sample Matrix:
The choice of extraction solvent and method is critical for efficiently isolating this compound from the sample matrix (e.g., plasma, milk, tissue).
-
Troubleshooting Steps:
-
Solvent Selection: A mixture of an organic solvent and a buffer is often more effective than a single solvent. A combination of methanol or acetonitrile with a phosphate buffer (e.g., 50 mM, pH 4-6) can improve extraction efficiency.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration, leading to improved recovery.
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Sorbent Choice: Reversed-phase C18 or polymeric sorbents like Oasis HLB are commonly used for cephalosporins and their metabolites.
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Method Optimization: Ensure proper conditioning of the SPE cartridge, appropriate sample loading volume and flow rate, effective washing steps to remove interferences, and complete elution of the analyte with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Matrix Effects: Biological matrices can interfere with the extraction process. Protein precipitation is a crucial first step when working with plasma or milk samples. Acetonitrile is commonly used for this purpose.
-
3. Analyte Adsorption and Loss:
This compound may adsorb to glassware, plasticware, or HPLC column frits, leading to lower than expected concentrations.
-
Troubleshooting Steps:
-
Use of Silanized Glassware: To minimize adsorption, use silanized glassware.
-
Proper Vial Selection: Utilize low-adsorption vials for sample storage and injection.
-
HPLC System Check: Investigate for potential analyte loss within the HPLC system, such as adsorption to the column pre-filter or tubing.
-
4. Suboptimal HPLC Conditions:
The chromatographic conditions must be optimized for the separation and detection of this compound.
-
Troubleshooting Steps:
-
Mobile Phase Composition: A common mobile phase for reversed-phase HPLC analysis of cephalosporins consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.
-
Column Selection: A C18 column is a suitable choice for the separation of Cephapirin and its lactone.
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Detector Wavelength: Ensure the UV detector is set to an appropriate wavelength for detecting this compound (typically around 254 nm).
-
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Cephapirin and this compound?
A1: this compound is a degradation product of Cephapirin. The formation of the lactone often occurs through an intermediate called desacetylcephapirin. This process can be accelerated by factors such as acidic or alkaline pH and heat.
Q2: At what pH is this compound most stable?
A2: While specific quantitative data for this compound is limited, cephalosporins generally exhibit maximum stability in the pH range of 4 to 6. It is recommended to maintain the pH within this range throughout the analytical procedure to minimize degradation.
Q3: Can I use the same extraction method for Cephapirin and this compound?
A3: Yes, a well-optimized extraction method should be suitable for both compounds. Since this compound is a direct degradant of Cephapirin, methods developed for the parent drug, such as those employing solid-phase extraction with C18 or polymeric sorbents, are generally applicable to the lactone.
Q4: I am still seeing low recovery after optimizing my extraction. What else could be the problem?
A4: If you have addressed the common issues of pH, temperature, and extraction efficiency, consider the possibility of further degradation of the lactone itself. The lactone can also undergo hydrolysis of its β-lactam ring. Also, re-evaluate your standard preparation to ensure the accuracy of your starting concentrations.
Data Presentation
The following table summarizes the expected impact of various experimental parameters on the stability and recovery of this compound, based on data for Cephapirin and general knowledge of cephalosporin chemistry.
| Parameter | Condition | Expected Impact on this compound Recovery | Rationale |
| pH | < 4 (Strongly Acidic) | Low | Acid-catalyzed hydrolysis of the β-lactam ring. |
| 4 - 6 (Mildly Acidic) | Optimal | Region of maximum stability for many cephalosporins. | |
| > 7 (Neutral to Alkaline) | Low to Very Low | Base-catalyzed hydrolysis of the β-lactam ring is rapid. | |
| Temperature | 2-8°C (Refrigerated) | Good | Slows down degradation kinetics. |
| 20-25°C (Room Temp) | Moderate | Degradation can occur over time. | |
| > 37°C (Elevated) | Low | Significantly accelerates degradation. | |
| Extraction Solvent | Acetonitrile/Methanol | Moderate to Good | Effective for protein precipitation and elution from SPE. |
| Buffered Organic Solvent | Good to Optimal | pH control during extraction minimizes degradation. | |
| Sample Matrix | Plasma/Milk | Potentially Low | High protein content can lead to analyte binding and matrix effects. |
| Purified Solution | High | Minimal matrix interference. |
Experimental Protocols
Protocol for Solid-Phase Extraction (SPE) of this compound from Bovine Milk
This protocol is adapted from established methods for Cephapirin and is expected to be effective for this compound.
a. Sample Preparation:
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To 10 mL of milk in a centrifuge tube, add 20 mL of acetonitrile.
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Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
b. SPE Procedure (using a C18 cartridge):
-
Conditioning: Wash the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the supernatant from the sample preparation step onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
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Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
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Elution: Elute the this compound with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
Protocol for HPLC Analysis of this compound
a. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of ammonium acetate buffer (e.g., 0.1 M, pH 5.0) and acetonitrile. A typical starting point is 80:20 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
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Detection: UV at 254 nm.
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Column Temperature: 30°C.
Mandatory Visualization
Caption: Degradation pathway of Cephapirin to this compound and its subsequent hydrolysis product.
Caption: A logical workflow for troubleshooting poor recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cephapirin Lactone by ESI-MS
Welcome to the technical support center for the analysis of Cephapirin and its lactone metabolite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Cephapirin lactone?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.
Q2: I am observing a low signal for this compound even at high concentrations. What are the likely causes?
A2: A low signal intensity, especially when not proportional to the concentration, is a strong indicator of significant ion suppression. This is often caused by endogenous components in your sample matrix (e.g., salts, lipids, proteins in biological fluids) or exogenous contaminants (e.g., mobile phase additives) that co-elute with your analyte.[2]
Q3: My retention times for this compound are inconsistent. Could this be related to ion suppression?
A3: While inconsistent retention times are often a chromatographic issue (e.g., problems with the column, mobile phase, or pump), severe matrix effects can sometimes manifest as peak shape distortion and shifts in retention time.[3] It is crucial to first ensure the stability of your LC system before investigating matrix effects as the root cause of retention time variability.
Q4: Are there alternatives to ESI that are less prone to ion suppression for this compound analysis?
A4: Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is often less susceptible to ion suppression than ESI.[4][5] This is because the ionization mechanism in APCI occurs in the gas phase, making it less affected by the properties of the liquid droplets. If you are experiencing severe and persistent ion suppression with ESI, exploring APCI as an alternative ionization source could be beneficial.
Troubleshooting Guides
Initial Diagnosis of Ion Suppression
If you suspect ion suppression is affecting your analysis of this compound, a systematic approach to diagnosis is essential. The following decision tree can guide you through the initial troubleshooting steps.
Strategies for Minimizing Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to mitigate its effects.
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Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A detailed protocol for SPE of Cephapirin from biological matrices is provided below.
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Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from interfering substances based on its solubility.
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Protein Precipitation: While a simpler method, protein precipitation is less selective and may not remove all ion-suppressing components.
-
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Improve Chromatographic Separation:
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Mobile Phase Modification: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) can help to chromatographically separate this compound from co-eluting matrix components. The use of volatile mobile phase additives like formic acid is recommended over non-volatile buffers.
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Gradient Optimization: A well-optimized gradient elution can improve peak resolution and separate the analyte from the majority of matrix interferences.
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Column Selection: Using a column with a different stationary phase chemistry can alter the elution profile of both the analyte and interfering compounds, potentially leading to better separation.
-
-
Optimize MS Source Parameters:
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Flow Rate Reduction: Lowering the flow rate to the ESI source can sometimes reduce the severity of ion suppression.
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Source Parameter Tuning: Fine-tuning of ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate can improve the ionization efficiency of this compound. A systematic design of experiments (DoE) approach can be highly effective for this optimization.
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Quantitative Data on Matrix Effects
The following table summarizes the observed matrix effects for Cephapirin in different biological matrices, highlighting the significance of ion suppression. A negative value indicates the percentage of signal suppression.
| Matrix | Analyte | Matrix Effect (%) | Reference |
| Bovine Feces | Cephapirin | -29 | |
| Bovine Urine | Cephapirin | -20 |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the extraction of Cephapirin from biological matrices and is a good starting point for the analysis of its lactone.
a. Sample Pre-treatment:
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To 1 g of homogenized sample (e.g., tissue, feces) or 1 mL of liquid sample (e.g., milk, urine), add a suitable internal standard.
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Add 5 mL of phosphate buffer (500 mM, pH 8.5) and 5 mL of methanol.
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Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
b. SPE Cartridge Cleanup (Example using a C18 cartridge):
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
UPLC-MS/MS Analysis
The following is a set of starting parameters for the analysis of Cephapirin and its lactone. Optimization will be required for your specific instrument and application.
a. Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.15% Formic acid in water.
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Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical starting gradient would be 5-95% B over 5 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b. Mass Spectrometry Parameters (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV
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Nebulizer Gas Pressure: 45 psi
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Drying Gas Flow: 10 L/min
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Drying Gas Temperature: 300°C
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MRM Transitions (Example for Cephapirin):
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Quantifier: m/z 424.0 > 292.0
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Qualifier: m/z 424.0 > 320.0
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound, from sample receipt to data analysis.
References
Technical Support Center: HPLC Analysis of Cephapirin Lactone
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting issues related to the analysis of Cephapirin and its primary degradation product, Cephapirin lactone.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable type of HPLC column for separating Cephapirin and this compound?
A1: For the separation of Cephapirin and this compound, reversed-phase (RP) columns are the most widely used and effective choice. A C18 (octadecylsilane) stationary phase is the recommended starting point due to its versatility in separating a broad range of cephalosporin compounds.[1] For more polar cephalosporins or when using highly aqueous mobile phases, consider an aqueous C18 (C18-AQ) or a column with a polar-embedded group to prevent phase collapse.[1]
Q2: What are the key column characteristics to consider for this analysis?
A2: When selecting an HPLC column for Cephapirin and this compound analysis, consider the following parameters:
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Stationary Phase Chemistry : A C18 phase is generally the first choice. C8 or Phenyl phases can be considered if selectivity needs to be altered.
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Particle Size : Smaller particles (e.g., sub-2 µm to 3.5 µm) offer higher resolution and efficiency but result in higher backpressure. Standard HPLC systems are typically compatible with particle sizes of ≥5 µm.[1]
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Pore Size : For small molecules like Cephapirin and its lactone, a pore size of 80-120 Å is recommended to ensure effective interaction with the stationary phase.[1]
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Column Dimensions : Longer columns (150-250 mm) provide better separation for complex mixtures, while shorter columns (50-100 mm) allow for faster analysis times.[1] A smaller internal diameter (e.g., 2.1 mm) can increase sensitivity and is ideal for mass spectrometry (MS) detection.
Q3: How does mobile phase pH affect the separation of Cephapirin and this compound?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of Cephapirin, which contains acidic carboxyl groups. Controlling the pH is essential for achieving reproducible retention times and good peak shapes. A mobile phase pH between 2.5 and 3.5 is often effective in suppressing the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing. For acidic cephalosporins, a pH range of 2.5 to 7.0 is commonly explored.
Q4: What are the common degradation products of Cephapirin I should be aware of during analysis?
A4: Besides this compound, other common degradation products that may be observed include desacetylcephapirin and hydrolyzed Cephapirin. The formation of these products can be influenced by factors such as pH, temperature, and the presence of enzymes. It is important to develop a stability-indicating method that can separate the parent drug from all potential degradation products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between Cephapirin and this compound
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by systematically adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol). Different organic solvents can offer different selectivities. |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH. The ionization state of Cephapirin significantly affects its retention and selectivity relative to the more neutral lactone. |
| Suboptimal Column Chemistry | If optimizing the mobile phase is insufficient, consider a different column chemistry, such as a phenyl-hexyl phase, which can provide alternative selectivity. |
| Insufficient Column Efficiency | To improve efficiency, you can use a longer column, a column with a smaller particle size, or decrease the flow rate. |
Issue 2: Peak Tailing for the Cephapirin Peak
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Cephapirin, with its potential for ionic interactions, can exhibit tailing due to interaction with residual silanol groups on the column. Lowering the mobile phase pH (e.g., to 2.5-3.5) can suppress silanol ionization. Increasing the buffer concentration can also help to mask these secondary interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the concentration of your sample and re-inject to see if the peak shape improves. |
| Extra-column Dead Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume. |
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate pH measurement and component mixing. The use of a buffer is highly recommended to maintain a stable pH. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is functioning correctly. Purge the pump to remove any air bubbles. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Cephapirin and this compound
This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18, 100 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a higher percentage over 15-20 minutes. |
| Flow Rate | 0.6 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 250 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 - 50 µL |
Protocol 2: Forced Degradation Study to Generate this compound
This protocol can be used to generate Cephapirin degradation products, including the lactone, for method development and peak identification purposes.
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Stock Solution Preparation : Prepare a 1 mg/mL stock solution of Cephapirin in a suitable solvent like methanol or a mixture of water and acetonitrile.
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Acidic Degradation : Add a small amount of 0.1 M HCl to an aliquot of the stock solution and heat gently.
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Basic Degradation : Add a small amount of 0.1 M NaOH to another aliquot of the stock solution at room temperature. Cephapirin degrades rapidly in alkaline conditions.
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Neutral Hydrolysis : Dilute an aliquot of the stock solution in water and heat.
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Analysis : Neutralize the acidic and basic samples before injecting them into the HPLC system to avoid damaging the column. Analyze all samples to observe the degradation profile.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Decision process for selecting the right HPLC column.
References
Technical Support Center: Degradation Kinetics of Cephapirin to Lactone Form
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation kinetics of the first-generation cephalosporin, Cephapirin, to its lactone form. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Cephapirin leading to lactone formation?
A1: Cephapirin undergoes a two-step degradation process under aqueous conditions. The primary pathway involves the hydrolysis of the acetyl group at the C-3 position to form desacetylcephapirin. This intermediate is then susceptible to intramolecular cyclization, leading to the formation of the inactive cephapirin lactone.[1] This process is significantly influenced by pH and temperature.
Q2: What are the major factors influencing the degradation rate of Cephapirin to its lactone form?
A2: The key factors are:
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pH: Cephapirin is highly unstable in alkaline conditions, degrading almost immediately.[2] It also shows instability in strongly acidic solutions. The rate of degradation is generally lowest in the slightly acidic to neutral pH range.
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Temperature: Elevated temperatures accelerate the degradation process.[2]
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Presence of enzymes: In biological matrices, esterases can catalyze the initial hydrolysis to desacetylcephapirin, thereby promoting lactone formation.
Q3: What is the general stability of Cephapirin in solution?
A3: In a neutral buffered solution at 22°C, Cephapirin has a reported half-life of approximately 3 days.[3] However, in an alkaline environment (pH > 9), it degrades almost instantaneously.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid, uncontrolled degradation of Cephapirin | - High pH of the solvent or buffer.- Elevated storage or experimental temperature.- Contamination with bases or enzymes. | - Ensure the pH of all solutions is maintained in the optimal stability range (slightly acidic to neutral).- Conduct experiments at controlled, lower temperatures where possible.- Use high-purity solvents and glassware. If working with biological matrices, consider using esterase inhibitors if the focus is on chemical and not enzymatic degradation. |
| Inconsistent or non-reproducible kinetic data | - Fluctuations in pH or temperature.- Inconsistent sample handling and preparation.- Instability of analytical standards. | - Use robust buffering systems and precise temperature control.- Standardize all experimental procedures, including incubation times and quenching steps.- Prepare fresh analytical standards for each experiment and verify their purity. |
| Difficulty in quantifying Cephapirin and its degradation products simultaneously | - Inadequate chromatographic separation.- Co-elution of degradants.- Different UV maxima of the compounds. | - Utilize a validated stability-indicating HPLC method, such as the one described in the "Experimental Protocols" section.- Optimize the mobile phase composition and gradient to achieve baseline separation of Cephapirin, desacetylcephapirin, and this compound.- Use a diode array detector (DAD) to monitor at the optimal wavelength for each compound if necessary. |
| Unexpected degradation products observed | - Presence of oxidizing agents.- Photodegradation.- Interaction with excipients or matrix components. | - Degas solvents and consider working under an inert atmosphere (e.g., nitrogen).- Protect solutions from light, especially during long-term stability studies.- Conduct forced degradation studies with individual excipients to identify potential interactions. |
Data Presentation
Table 1: Summary of Cephapirin Stability and Degradation Products
| Condition | Observation | Primary Degradation Products | Reference |
| Alkaline (pH > 9) | Immediate and complete degradation. | Hydrolyzed β-lactam ring products, desacetylcephapirin, this compound. | |
| Neutral (pH ~7) | Moderate stability (t½ ≈ 3 days at 22°C). | Desacetylcephapirin, this compound. | |
| Acidic (strong) | Instability observed. | Hydrolyzed β-lactam ring products. | |
| Elevated Temperature | Increased rate of degradation. | Desacetylcephapirin, this compound. |
Experimental Protocols
Protocol 1: Determination of the Degradation Kinetics of Cephapirin to Lactone Form using HPLC
This protocol is adapted from a stability-indicating HPLC method for the simultaneous determination of Cephapirin, desacetylcephapirin, and this compound.
1. Materials and Reagents:
-
Cephapirin Sodium reference standard
-
Desacetylcephapirin reference standard (if available)
-
This compound reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Orthophosphoric acid (ACS grade)
-
Water (HPLC grade)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Temperature-controlled incubator or water bath.
-
Calibrated pH meter.
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.05 M Potassium phosphate buffer (pH adjusted to 4.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient can be developed to ensure separation. For example:
-
0-5 min: 90% A, 10% B
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5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
4. Procedure:
-
Standard Preparation: Prepare stock solutions of Cephapirin, and if available, desacetylcephapirin and this compound in a suitable solvent (e.g., methanol or water). Prepare a series of working standards by diluting the stock solutions to create a calibration curve.
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Sample Preparation for Kinetic Study:
-
Prepare solutions of Cephapirin at a known concentration in buffers of different pH values (e.g., 4, 7, 9).
-
Place the solutions in a temperature-controlled environment (e.g., 40°C, 50°C, 60°C).
-
-
Time-Point Analysis:
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the degradation reaction by diluting the aliquot in a cold mobile phase or by adding a quenching agent if necessary.
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Inject the sample into the HPLC system.
-
-
Data Analysis:
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Quantify the concentrations of Cephapirin, desacetylcephapirin, and this compound at each time point using the calibration curves.
-
Plot the concentration of each species versus time.
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Determine the order of the reaction and calculate the rate constants (k) for the degradation of Cephapirin and the formation of the lactone.
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If experiments are conducted at different temperatures, an Arrhenius plot can be constructed to determine the activation energy (Ea).
-
Visualizations
Caption: Degradation pathway of Cephapirin to this compound.
Caption: Workflow for studying Cephapirin degradation kinetics.
References
Validation & Comparative
A Comparative Guide to the Inter-Laboratory Analysis of Cephapirin and Its Lactone Metabolite
This guide provides a comparative overview of analytical methodologies for the determination of Cephapirin and its degradation products, including Cephapirin lactone. It is intended for researchers, analytical scientists, and quality control professionals involved in the monitoring of veterinary drug residues in food products, particularly milk. The information is synthesized from various single-laboratory validation studies to offer a broader perspective in the absence of a formal, multi-laboratory proficiency testing program specifically for this compound.
Introduction: Cephapirin and Its Residues
Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine, especially for the treatment of mastitis in dairy cattle. Following administration, Cephapirin can be metabolized or degrade into several related compounds. The primary residues of regulatory concern found in milk are the parent drug and its major metabolite, desacetylcephapirin.[1][2] Other degradants, such as this compound, hydrolyzed Cephapirin, and a reduced this compound, have also been identified.[1][2] The presence of these residues in the food supply necessitates sensitive and reliable analytical methods for monitoring and ensuring consumer safety.
Inter-laboratory comparisons, often organized as proficiency tests, are crucial for establishing the accuracy, reproducibility, and overall competence of laboratories performing these analyses.[3] While specific proficiency testing results for this compound are not publicly available, this guide consolidates data from published method validations to serve as a comparative reference.
The degradation of Cephapirin into its key metabolites is a critical consideration for analytical method development, as methods should ideally be able to detect and quantify the parent drug as well as its major degradation products.
Comparative Analysis of Analytical Methods
The primary techniques for the analysis of Cephapirin and its metabolites have evolved from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to more sensitive and specific methods based on mass spectrometry, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The following table summarizes the performance characteristics of different analytical methods as reported in various studies. This allows for a cross-method comparison of key validation parameters like the Limit of Quantification (LOQ) and analyte recovery.
| Method | Analyte(s) | Matrix | LOQ | Recovery (%) | Source |
| HPLC-UV | Cephapirin | Bovine Milk | 20 ng/mL | 79-87% | |
| LC-MS/MS | Cephapirin, Desacetylcephapirin | Bovine Milk | ~1 ng/mL | Not Reported | |
| UPLC-MS/MS | Cephapirin | Bovine Feces | 4.02 µg/kg | >60% | |
| UPLC-MS/MS | Cephapirin | Bovine Urine | 0.96 µg/L | >80% | |
| UHPLC-MS/MS | Cephapirin | Reactor Rinse Solution | 0.4 ppb (µg/L) | 80-120% |
Note: 1 ng/mL is equivalent to 1 ppb for water-based matrices like milk.
As shown, modern UPLC-MS/MS methods offer significantly lower limits of quantification, enabling the detection of trace-level residues far below the levels achievable with older HPLC-UV technology.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible analytical results. Below are representative workflows for both a legacy HPLC-UV method and a current UPLC-MS/MS method for Cephapirin analysis in bovine milk.
A generalized workflow for analyzing Cephapirin residues involves several key stages, from sample preparation to instrumental analysis and data interpretation.
Protocol 1: UPLC-MS/MS Method for Cephapirin in Milk (High Sensitivity)
This protocol is based on modern, highly sensitive, and specific tandem mass spectrometry techniques.
-
Sample Preparation:
-
To 1 mL of milk sample, add 4 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute and centrifuge at >4000 x g for 10 minutes.
-
Collect the supernatant (the liquid portion).
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analyte (Cephapirin) with a strong solvent like methanol containing 0.1% formic acid.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase.
-
-
Instrumental Analysis:
-
Chromatography: UPLC system with a C18 column (e.g., Zorbax Extend C18).
-
Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in methanol/acetonitrile.
-
Mass Spectrometry: Triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). Specific precursor-to-product ion transitions are monitored for quantification and confirmation.
-
Protocol 2: HPLC-UV Method for Cephapirin in Milk (Legacy Method)
This protocol reflects older, less sensitive methods but remains a fundamental technique in analytical chemistry.
-
Sample Preparation:
-
Deproteinate 5 mL of milk by adding 10 mL of acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Remove the acetonitrile from the supernatant under reduced pressure in a 40-50°C water bath.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Mix the remaining aqueous extract with water and load it onto a conditioned C18 SPE column.
-
Elute the analytes with acetonitrile.
-
-
Final Sample Preparation:
-
Evaporate the acetonitrile eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase.
-
-
Instrumental Analysis:
-
Chromatography: HPLC system with a reversed-phase C18 column.
-
Mobile Phase: Gradient elution with an ion-pair mobile phase.
-
Detection: UV absorbance detector set to a specific wavelength (e.g., 290 nm).
-
Conclusion
While a formal inter-laboratory comparison study for this compound was not identified, the available scientific literature provides sufficient data to compare the performance of various analytical methods. Modern UPLC-MS/MS techniques offer superior sensitivity and specificity for the analysis of Cephapirin and its metabolites, with LOQs at the sub-ppb level. These methods are essential for regulatory monitoring and ensuring the safety of dairy products. The provided protocols offer a detailed guide for laboratories aiming to develop or validate their own methods for the analysis of these important veterinary drug residues.
References
Comparative Stability Analysis: Cephapirin vs. Cephapirin Lactone
A deep dive into the chemical stability of the cephalosporin antibiotic Cephapirin and its primary degradation product, Cephapirin lactone, reveals significant differences in their susceptibility to environmental stressors. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their stability profiles under various conditions.
Cephapirin, a first-generation cephalosporin, is known to undergo degradation in aqueous solutions, leading to the formation of several byproducts, most notably desacetyl-cephapirin, which subsequently cyclizes to form the more stable this compound. Understanding the relative stability of the parent drug and its lactone form is critical for formulation development, stability testing, and ensuring therapeutic efficacy.
Executive Summary of Comparative Stability
Cephapirin is inherently less stable than its lactone counterpart, particularly in aqueous solutions and under conditions of pH stress and elevated temperatures. The primary degradation pathway of Cephapirin involves the hydrolysis of the β-lactam ring, a characteristic feature of cephalosporin instability. This process is often preceded by the deacetylation of Cephapirin to form desacetyl-cephapirin, which then readily converts to the lactone.
| Compound | General Stability | Key Degradation Factors | Primary Degradation Product |
| Cephapirin | Less stable in aqueous solutions | pH (especially alkaline), Temperature, Light | Desacetyl-cephapirin, this compound |
| This compound | More stable than Cephapirin | Extreme pH and temperature | Further hydrolysis products |
Impact of pH and Temperature on Stability
Studies have consistently shown that the degradation of Cephapirin is significantly influenced by both pH and temperature.
-
pH Influence : Cephapirin exhibits marked instability in alkaline environments, where it degrades rapidly and completely.[1] Acidic conditions also contribute to its degradation, albeit to a lesser extent than alkaline conditions. The lactonization process from desacetyl-cephapirin is also pH-dependent.
-
Temperature Influence : Elevated temperatures accelerate the degradation of Cephapirin. A slight instability has been observed even at moderately elevated temperatures.[1]
While specific kinetic data for the degradation of this compound is less abundant in publicly available literature, its formation as a major, more persistent degradation product implies a higher intrinsic stability compared to the parent Cephapirin molecule.
Degradation Pathway and Experimental Workflow
The degradation of Cephapirin to this compound is a sequential process. The following diagrams illustrate the degradation pathway and a typical experimental workflow for assessing the stability of these compounds.
Caption: Degradation pathway of Cephapirin.
Caption: General workflow for a comparative stability study.
Experimental Protocols
A crucial aspect of comparing the stability of Cephapirin and its lactone is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Protocol: Stability-Indicating HPLC Method
This protocol is a representative method for the simultaneous determination of Cephapirin, desacetyl-cephapirin, and this compound.[2]
1. Chromatographic Conditions:
-
Column: µBondapak C18
-
Mobile Phase: A mixture of dimethylformamide, acetic acid, and potassium hydroxide in water. The exact composition should be optimized to achieve adequate separation.
-
Detection: UV at 254 nm
-
Internal Standard: Acetanilide
2. Sample Preparation:
-
Prepare stock solutions of Cephapirin and this compound in a suitable solvent (e.g., mobile phase).
-
For forced degradation studies, subject the stock solutions to stress conditions (e.g., acid, base, heat, light).
-
Acid Degradation: Adjust the pH of the solution with an appropriate acid (e.g., HCl) and incubate at a specific temperature.
-
Base Degradation: Adjust the pH of the solution with a suitable base (e.g., NaOH) and incubate.
-
Thermal Degradation: Incubate the solution at an elevated temperature.
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp).
-
-
At predetermined time intervals, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
3. Data Analysis:
-
Create a calibration curve for each analyte (Cephapirin, desacetyl-cephapirin, and this compound) using standard solutions of known concentrations.
-
Quantify the concentration of each compound in the stressed samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of degradation over time for each compound under each stress condition.
-
Determine the degradation kinetics (e.g., first-order rate constant, half-life) by plotting the natural logarithm of the remaining concentration against time.
Conclusion
The available evidence strongly indicates that Cephapirin is significantly less stable than its degradation product, this compound. The primary routes of Cephapirin degradation are hydrolysis of the β-lactam ring and deacetylation, processes that are accelerated by alkaline pH and elevated temperatures. The formation of the more stable this compound is a key feature of its degradation profile. For researchers and professionals in drug development, a thorough understanding of these stability differences is paramount for designing stable formulations, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of Cephapirin-based therapeutics. The use of validated stability-indicating methods, such as the HPLC protocol outlined, is essential for accurately characterizing the degradation kinetics of both compounds.
References
A Comparative Guide to Analytical Methods for Cephapirin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of the first-generation cephalosporin antibiotic, Cephapirin, and its primary metabolites. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, residue monitoring in food products, and ensuring drug safety and efficacy. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.
Introduction to Cephapirin and its Metabolism
Cephapirin is a beta-lactam antibiotic widely used in veterinary medicine.[1] Its efficacy is attributed to the inhibition of bacterial cell wall synthesis.[2] The primary metabolic pathway of Cephapirin involves the deacetylation at the C-3 position to form desacetylcephapirin, a microbiologically active metabolite.[1][3][4] Other reported degradation products and potential metabolites include cephapirin lactone and hydrolyzed cephapirin. Understanding the metabolic fate of Cephapirin is crucial, as the presence of its active metabolite, desacetylcephapirin, must be considered when determining drug residues.
Metabolic Pathway of Cephapirin
The principal metabolic transformation of Cephapirin is the hydrolysis of the acetyl group to form desacetylcephapirin.
Caption: Primary metabolic pathway of Cephapirin.
Comparison of Analytical Methods
The two most prevalent analytical techniques for the determination of Cephapirin and its metabolites are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following table summarizes their key performance characteristics.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Limit of Detection (LOD) | ~10 µg/kg | 0.15 µg/L (ppb) |
| Limit of Quantification (LOQ) | ~50 µg/kg (for desacetylcephapirin) | 0.4 µg/L (ppb) |
| Linearity Range | Not explicitly stated, but method is used for residue level determination. | 0.4 - 1.5 µg/L |
| Accuracy (% Recovery) | Not explicitly stated. | 80 - 120% |
| Precision (%RSD) | Not explicitly stated. | <10% (Intra- and Inter-day) |
| Specificity | Lower; potential for interference from matrix components. | High; based on specific mass-to-charge ratio transitions. |
| Analysis Time | Longer run times are common. | Shorter analysis times due to UPLC. |
Experimental Protocols
UPLC-MS/MS Method for Cephapirin in Bovine Feces and Urine
This method is highly sensitive and suitable for determining trace amounts of Cephapirin in complex biological matrices.
Sample Preparation:
-
Weigh 1 g of feces or pipette 1 mL of urine into a 50 mL polypropylene centrifuge tube.
-
Add 0.5 mL of 500 mM phosphate buffer (pH 8.5), 2 mL of water (for feces) or 1 mL of water (for urine), and 2.5 mL of methanol.
-
Vortex the mixture for 10 seconds and sonicate at 35°C for 15 minutes.
-
Centrifuge the samples and apply the supernatant to an Oasis HLB Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge with water and elute the analyte with methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in 1 mL of a methanol:water mixture (30:70, v/v) with 0.1% formic acid.
-
Filter the solution through a 0.2 µm PVDF syringe filter into an HPLC vial.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Zorbax Extend C18 analytical column (4.6 × 50 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Negative Ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
HPLC with UV Detection for Cephapirin and Desacetylcephapirin in Bovine Milk and Serum
This method provides a cost-effective alternative for the analysis of Cephapirin and its primary metabolite, though with lower sensitivity compared to LC-MS/MS.
Sample Preparation:
-
Detailed sample preparation protocols for this specific HPLC-UV method were not available in the searched literature. However, a general approach for milk samples involves protein precipitation followed by solid-phase extraction.
Chromatographic Conditions:
-
The specific chromatographic conditions were not detailed in the available abstract. Generally, reversed-phase C18 columns are used with a mobile phase consisting of an acetonitrile and water or buffer mixture.
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Cephapirin and its metabolites from biological samples.
Caption: General workflow for Cephapirin analysis.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the analysis of Cephapirin and its metabolites depends on the specific requirements of the study. UPLC-MS/MS offers superior sensitivity, specificity, and speed, making it the method of choice for trace-level quantification and in complex matrices. HPLC-UV, while less sensitive, can be a viable and more accessible option for applications where higher detection limits are acceptable. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.
References
- 1. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic assays of amoxicillin, cephapirin and ceftiofur in chicken muscle: application to treated chicken samples by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cephapirin Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Cephapirin, a first-generation cephalosporin antibiotic, across various species. Understanding the metabolic fate of Cephapirin is crucial for drug development, ensuring efficacy, and establishing appropriate withdrawal times in veterinary medicine. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows.
Executive Summary
Cephapirin is primarily metabolized by deacetylation to its main active metabolite, desacetylcephapirin.[1][2][3][4] This conversion occurs in the plasma, liver, and kidneys.[3] The rate and extent of this metabolic process exhibit significant variation among different species, with deacetylation being most rapid in rodents and progressively decreasing in dogs and humans. In cattle, desacetylcephapirin is a significant residue found in milk, where it can persist for as long as the parent drug. Other minor metabolites, such as cephapirin lactone and hydrolyzed cephapirin, have also been identified in bovine milk. The primary route of excretion for Cephapirin and its metabolites is through the urine.
Quantitative Data Comparison
The following tables summarize the pharmacokinetic parameters of Cephapirin and its primary metabolite, desacetylcephapirin, in various species.
Table 1: Pharmacokinetic Parameters of Cephapirin in Different Species
| Species | Dose and Route | Cmax (µg/mL) | T1/2 (h) | AUC (µg·h/mL) | Reference(s) |
| Human | 1 g IV | 67 | 0.3 - 0.8 | N/A | |
| Cattle | 10 mg/kg IM | 13.3 - 15.8 | 0.66 | N/A | |
| Goat | 300 mg Intramammary | 0.073 | 6.98 | 1.06 | N/A |
| Dog | 30 mg/kg IV | ~45 | ~0.5 | ~35 | |
| Rat | 20 mg/kg IV | ~30 | ~0.3 | ~15 |
N/A: Data not available in the reviewed literature.
Table 2: Plasma Protein Binding of Cephapirin
| Species | Protein Binding (%) | Reference(s) |
| Human | 44 - 51 | |
| Cattle | N/A | |
| Dog | 30 | |
| Rat | 25 |
N/A: Data not available in the reviewed literature.
Table 3: Urinary Excretion of Cephapirin and Desacetylcephapirin
| Species | Dose and Route | % of Dose Excreted in Urine (as Cephapirin + Desacetylcephapirin) | Ratio of Cephapirin:Desacetylcephapirin in Urine | Reference(s) |
| Human | 1 g IV | ~93% (within 6h) | 1:1 | |
| Dog | 30 mg/kg IV | ~98% (within 8h) | 1:2 | |
| Rat | 20 mg/kg IV | ~90% (within 8h) | 1:3 | |
| Cattle | 300 mg Intramammary | ~0.28% (cumulative over 5 days) | N/A |
N/A: Data not available in the reviewed literature.
Metabolic Pathways
The primary metabolic pathway for Cephapirin is the hydrolysis of the acetyl group at the C-3 position to form desacetylcephapirin. A minor pathway involves the hydrolysis of the β-lactam ring.
References
- 1. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Cephapirin and its Degradants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Cephapirin and its degradation products. The information presented is curated from peer-reviewed scientific literature and aims to assist in the selection and implementation of robust analytical techniques for quality control and stability testing of Cephapirin.
Comparison of Validated Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most prevalent techniques for the analysis of Cephapirin and its degradants. The choice of method often depends on the required sensitivity, selectivity, and the matrix in which the analytes are to be quantified.
| Method | Instrumentation | Key Performance Parameters | Application |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS) | LOD: 0.15 ppbLOQ: 0.4 ppbLinearity (R²): > 0.99 (0.4 to 1.5 ppb)Accuracy (% Recovery): 80% to 120%Precision (% RSD): < 15% | Trace level detection of Cephapirin and its degradants in various biological matrices and cleaning rinse solutions.[1][2][3] |
| UPLC-MS/MS | Agilent 1290 UPLC coupled with Agilent 6490 Triple Quad tandem mass spectrometry | LOQ (Feces): 4.02 µg kg⁻¹LOQ (Urine): 0.96 µg L⁻¹Recovery (Feces): >60%Recovery (Urine): >80%Intra- & Inter-day Variation (%RSD): <10% | Quantification of Cephapirin in bovine feces and urine.[4] |
| HPLC-UV/VIS PDA & LC-MS | Liquid Chromatography with UV-VIS Photodiode Array (LC/UV-VIS PDA) and Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection Limit (Cephapirin, LC/UV-VIS PDA): 10 µg/kgDetection Limit (Desacetylcephapirin, LC/UV-VIS PDA): 50 µg/kgDetection Limit (Cephapirin, LC-MS): 100 µg/kgDetection Limit (Desacetylcephapirin, LC-MS): 500 µg/kg | Determination of Cephapirin and its metabolite desacetylcephapirin in bovine milk and serum.[5] |
| Stability-Indicating RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography | Linearity: 0.5–200μg/mlRecovery: 99.46% | Estimation of Cefpirome sulphate (a related cephalosporin) in pharmaceutical dosage forms, indicating its utility for stability studies of cephalosporins like Cephapirin. |
Common Degradation Products of Cephapirin
Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method. Cephapirin is susceptible to degradation under various stress conditions. The primary degradation products identified include:
-
Deacetylcephapirin : Formed by the hydrolysis of the acetyl group. This is also a known metabolite.
-
Cephapirin Lactone : Results from the cyclization of the hydroxy acid formed after deacetylation.
-
Hydrolyzed Cephapirin : Occurs due to the cleavage of the β-lactam ring.
Studies have shown that Cephapirin degrades completely in alkaline environments. It is also unstable under acidic and oxidative conditions.
Experimental Protocols
UPLC-MS/MS Method for Quantification of Cephapirin
This method is highly sensitive and suitable for trace analysis.
-
Chromatographic Conditions:
-
Column: XBridge C18 (100 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.15% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Mass Transitions (m/z):
-
Cephapirin: 424.0 > 292.0 (for quantification), 424.0 > 320.0 (for qualification).
-
-
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision (method and intermediate), robustness, and solution stability.
Forced Degradation Studies
To ensure the stability-indicating capability of the analytical method, forced degradation studies are performed.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Cephapirin in a suitable solvent like methanol or a mixture of water and acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. After a defined period, neutralize with 0.1 M NaOH and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. After a defined period, neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of Cephapirin to a controlled high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of Cephapirin to light in a photostability chamber as per ICH Q1B guidelines, with a control sample protected from light.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for Cephapirin.
Caption: Workflow for the validation of an analytical method.
This comprehensive guide provides a starting point for researchers and scientists involved in the analysis of Cephapirin. The selection of the most appropriate method will depend on the specific requirements of the study. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the obtained results.
References
- 1. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Cephapirin Lactone: HPLC-UV vs. UPLC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and precise quantification of cephapirin and its related compounds is critical for stability studies, pharmacokinetic analysis, and quality control. This guide provides a detailed comparison of two prominent analytical methods for the quantification of cephapirin and its lactone derivative: a classic stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and modern Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) techniques.
This comparison outlines the experimental protocols and performance characteristics of each method, offering insights into their respective accuracies, precisions, and sensitivities. While modern UPLC-MS/MS methods are frequently employed for the parent drug, cephapirin, a validated HPLC-UV method from 1986 remains a key reference for the specific quantification of cephapirin lactone.
Quantitative Performance Comparison
| Parameter | HPLC-UV for this compound[1] | UPLC-MS/MS for Cephapirin[2] |
| Linearity Range | 2 - 6 µg/mL | 0.4 - 1.5 ng/mL (ppb) |
| Accuracy (% Recovery) | Data not fully available in abstract | 80% - 120% |
| Precision (RSD%) | Data not fully available in abstract | Method Precision RSD%: 1.1% |
| Limit of Detection (LOD) | Data not available in abstract | 0.15 ng/mL (ppb) |
| Limit of Quantification (LOQ) | Data not available in abstract | 0.4 ng/mL (ppb) |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This method was developed for the simultaneous determination of cephapirin, desacetyl cephapirin, and this compound in bulk and injectable formulations.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: µBondapak C18.
-
Mobile Phase: A mixture of dimethylformamide, acetic acid, and potassium hydroxide in water.
-
Detection: UV absorbance at 254 nm.
-
Internal Standard: Acetanilide.
-
Quantification: Based on the peak area response relative to the internal standard.
UPLC-MS/MS Method for Cephapirin
This method is a highly sensitive and reproducible technique developed for the analysis of cephapirin and ceftiofur in reactor rinse solutions to monitor cross-contamination.[2]
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a triple quadrupole mass spectrometer (UHPLC-MS/MS).
-
Column: XBridge C18, 100 mm length, 4.6 mm diameter, 3.5 µm particle size.
-
Column Temperature: 40 °C.
-
Mobile Phase:
-
Mobile Phase A: 0.15% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution program is utilized.
-
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 50 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of cephapirin and its derivatives, applicable to both HPLC-UV and UPLC-MS/MS methodologies with variations in the sample preparation and analysis steps.
Caption: General workflow for Cephapirin and this compound quantification.
Signaling Pathway (Degradation Pathway)
Cephapirin can degrade into several products, including desacetyl cephapirin and this compound. The formation of the lactone is a significant degradation pathway. The diagram below illustrates this relationship.
Caption: Simplified degradation pathway of Cephapirin.
References
Detecting Cephapirin Lactone in Milk: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The presence of antibiotic residues, such as Cephapirin and its metabolites, in milk is a significant concern for public health and the dairy industry. Cephapirin, a first-generation cephalosporin antibiotic, is used to treat mastitis in dairy cattle. In milk, Cephapirin can degrade into various metabolites, including desacetylcephapirin and Cephapirin lactone. This guide provides a comparative overview of analytical methods for detecting Cephapirin and its metabolites in milk, with a focus on the limit of detection (LOD) for this compound.
Performance Comparison of Analytical Methods
The selection of an analytical method for detecting Cephapirin and its metabolites in milk depends on factors such as sensitivity, specificity, and throughput. Chromatographic methods coupled with mass spectrometry offer the highest sensitivity and specificity, while microbiological and immunological assays provide rapid screening alternatives.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Key Performance Characteristics |
| LC-MS/MS | Cephapirin, Desacetylcephapirin, this compound | ~1 ng/mL (for Cephapirin and Desacetylcephapirin combined)[1][2] | High sensitivity and specificity; allows for the simultaneous detection and quantification of multiple metabolites. This compound has been identified using this method.[1][2] |
| UPLC-MS/MS | Cephapirin | 0.6 µg/kg | Rapid and sensitive method suitable for high-throughput analysis. |
| LC/UV-VIS PDA | Cephapirin, Desacetylcephapirin | 10 µg/kg (Cephapirin), 50 µg/kg (Desacetylcephapirin)[3] | Lower sensitivity compared to mass spectrometry methods. |
| HPLC with UV Detection | Cephapirin | 20 ng/mL | A robust and widely used method for routine monitoring. |
| Microbial Inhibition Assays | Beta-lactam antibiotics (qualitative) | Varies depending on the specific test and antibiotic. | Simple, low-cost screening tests; do not provide quantitative results and may lack specificity. |
| Immunoassays (e.g., ELISA) | Beta-lactam antibiotics (qualitative or semi-quantitative) | Varies depending on the specific kit and antibiotic. | Rapid screening method with higher specificity than microbial assays but may have cross-reactivity with other beta-lactams. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Identification of Cephapirin Metabolites
This method, adapted from Heller et al. (2000), allows for the identification of Cephapirin and its degradation products, including this compound, in bovine milk.
a. Sample Preparation:
-
Milk samples are extracted using a previously published procedure involving solvent extraction.
-
The extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatography: Separation is achieved using a liquid chromatograph equipped with a suitable column (e.g., C18). A gradient elution program with mobile phases such as water and acetonitrile, both with a small percentage of formic acid, is typically used.
-
Mass Spectrometry: An ion trap mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
Identification: The identification of Cephapirin, desacetylcephapirin, this compound, and other metabolites is based on their molecular weight and the fragmentation patterns (product ion mass spectra) obtained from tandem mass spectrometry (MS/MS).
QuEChERS-UPLC-MS/MS for the Quantification of Cephapirin
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique suitable for the analysis of multiple antibiotic residues in milk.
a. Sample Preparation (QuEChERS):
-
A 10 mL milk sample is placed in a 50 mL centrifuge tube.
-
10 mL of acetonitrile containing 1% (v/v) acetic acid is added.
-
The tube is shaken vigorously for 1 minute.
-
Salts (e.g., 4 g MgSO₄ and 1 g NaCl) are added, and the tube is shaken again for 1 minute.
-
The sample is centrifuged at 5000 rpm for 5 minutes.
-
The supernatant (acetonitrile layer) is collected for cleanup.
-
A dispersive solid-phase extraction (d-SPE) cleanup is performed by adding a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA) to an aliquot of the supernatant.
-
The mixture is vortexed and then centrifuged.
-
The final cleaned extract is filtered and transferred to a vial for UPLC-MS/MS analysis.
b. UPLC-MS/MS Analysis:
-
Chromatography: A UPLC system with a C18 column is used for separation. A gradient elution with mobile phases of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is employed.
-
Mass Spectrometry: A tandem mass spectrometer with an ESI source operating in positive ion mode is used. Detection and quantification are performed using multiple reaction monitoring (MRM).
Workflow and Pathway Diagrams
Caption: Experimental workflow for the detection of this compound in milk.
Caption: Degradation pathway of Cephapirin in milk.
References
- 1. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Cephapirin and its Metabolite, Desacetylcephapirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of the first-generation cephalosporin, Cephapirin, and its primary active metabolite, desacetylcephapirin. The following sections detail their mechanisms of action, comparative in vitro activity, and the experimental protocols used to determine their efficacy.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephapirin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall.[1][2] The primary molecular targets for Cephapirin are penicillin-binding proteins (PBPs), which are enzymes crucial for the transpeptidation step in peptidoglycan biosynthesis.[1][2] By binding to and acylating these enzymes, Cephapirin effectively blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1] The major metabolite of Cephapirin is desacetylcephapirin, which is also microbiologically active. It is understood that desacetylcephapirin shares the same mechanism of action as its parent compound, targeting PBPs to inhibit bacterial cell wall synthesis.
Below is a diagram illustrating the bacterial cell wall synthesis pathway and the inhibitory action of Cephapirin and desacetylcephapirin.
Caption: Inhibition of bacterial cell wall synthesis by Cephapirin and its metabolite.
Comparative In Vitro Efficacy
The antimicrobial activity of Cephapirin and desacetylcephapirin has been quantitatively compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Cephapirin and desacetylcephapirin against various mastitis pathogens.
| Pathogen | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Cephapirin | 0.25 | 0.25 |
| Desacetylcephapirin | 0.25 | 0.5 | |
| Coagulase-negative staphylococci | Cephapirin | 0.06 | 0.12 |
| Desacetylcephapirin | 0.12 | 0.25 | |
| Streptococcus dysgalactiae | Cephapirin | ≤0.03 | ≤0.03 |
| Desacetylcephapirin | ≤0.03 | ≤0.03 | |
| Streptococcus uberis | Cephapirin | 0.12 | 0.25 |
| Desacetylcephapirin | 0.12 | 0.25 | |
| Escherichia coli | Cephapirin | 8.0 | 64 |
| Desacetylcephapirin | >64 | >64 |
Data sourced from a study on mastitis pathogens.
The data indicates that for staphylococcal and streptococcal species, Cephapirin and desacetylcephapirin exhibit comparable efficacy, with MIC values that are either identical or within one dilution of each other. However, against Escherichia coli, desacetylcephapirin shows significantly less activity than the parent compound.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The following is a generalized protocol based on the agar dilution method, which was utilized in the comparative studies.
Agar Dilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of Cephapirin and desacetylcephapirin are prepared at a high concentration in a suitable solvent.
-
Preparation of Agar Plates with Antimicrobial Agents: A series of twofold dilutions of the antimicrobial stock solutions are prepared. Each dilution is then added to molten Mueller-Hinton agar and poured into petri dishes to solidify. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: Bacterial isolates to be tested are grown overnight on an appropriate medium. A standardized suspension of each isolate is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: A multipoint inoculator is used to spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.
Below is a workflow diagram for the agar dilution MIC testing procedure.
Caption: Workflow for Agar Dilution MIC Testing.
References
A Comparative Guide to the Cross-Validation of Analytical Procedures for Cephapirin Lactone and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical procedures for the quantification of Cephapirin and its related compounds, including the critical degradation product, Cephapirin lactone. The objective is to offer a comparative analysis of method performance, enabling informed decisions in selecting the most suitable analytical strategy for research, quality control, and drug development purposes. The data and protocols presented are synthesized from published, peer-reviewed studies.
Comparative Analysis of Analytical Methods
The primary analytical techniques for the determination of Cephapirin and its derivatives are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput. Below is a summary of their validated performance characteristics.
Table 1: Performance Comparison of Analytical Methods for Cephapirin and Related Compounds
| Parameter | HPLC-UV | UPLC-MS/MS (Method 1) | UPLC-MS/MS (Method 2) |
| Analyte(s) | Cephapirin, Desacetylcephapirin, this compound | Cephapirin, Ceftiofur | Cephapirin |
| Matrix | Bulk drug and Injectable formulations | Reactor rinse samples | Bovine feces and urine |
| Limit of Detection (LOD) | Not explicitly stated | 0.15 ppb (for Cephapirin) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.4 ppb (for Cephapirin)[1][2][3] | 4.02 µg/kg (feces), 0.96 µg/L (urine)[4] |
| Linearity Range | Not explicitly stated | 0.4 to 1.5 ppb (R² > 0.99) | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 80% to 120% | >60% (feces), >80% (urine) |
| Precision (%RSD) | Not explicitly stated | < 5% | < 10% (intra- and inter-day) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical procedures. The following sections outline the experimental protocols for the compared methods.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed for the simultaneous determination of Cephapirin, its primary metabolite Desacetylcephapirin, and the degradation product this compound in bulk drug and injectable formulations.
-
Chromatographic System: Agilent 1260 liquid chromatography system with a quaternary pump and UV-vis detector.
-
Column: Nucleosil C18 (4.6 × 250 mm, 5 μm).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution.
-
Flow Rate: Typically 1.0 to 1.5 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolution of the bulk drug or reconstituted injectable formulation in a suitable diluent, followed by filtration.
Protocol 2: UPLC-MS/MS Method for Trace Analysis
This highly sensitive method is suitable for detecting trace amounts of β-lactam antibiotics, such as Cephapirin, in cleaning rinse solutions from pharmaceutical manufacturing equipment.
-
Chromatographic System: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS).
-
Column: XBridge C18 (4.6 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.15% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.6 mL/min.
-
Oven Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
Protocol 3: UPLC-MS/MS Method for Biological Matrices
This method was developed for monitoring the excretion of Cephapirin in dairy cows and is applicable to complex biological matrices like feces and urine.
-
Sample Preparation:
-
Extraction: Phosphate buffer and methanol.
-
Clean-up: Solid-Phase Extraction (SPE).
-
-
Chromatographic System: UPLC-MS/MS.
-
Quantification: Based on a calibration curve prepared in the corresponding matrix.
Methodology and Workflow Visualizations
To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows.
References
- 1. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]
- 4. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
A Comparative Study of Cephapirin Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation pathways of Cephapirin, a first-generation cephalosporin antibiotic. The stability of Cephapirin is a critical factor influencing its therapeutic efficacy and shelf-life. Understanding its degradation under various conditions is paramount for formulation development, storage, and regulatory compliance. This document presents a comparative analysis of the primary degradation routes—hydrolysis, photodegradation, and enzymatic degradation—supported by experimental data.
Overview of Cephapirin Degradation
Cephapirin, like other β-lactam antibiotics, is susceptible to degradation through several pathways. The core of its instability lies in the strained β-lactam ring, which is prone to cleavage, leading to a loss of antibacterial activity. The primary degradation routes investigated in this guide are:
-
Hydrolytic Degradation: Cleavage of chemical bonds by the addition of water, heavily influenced by pH and temperature.
-
Photodegradation: Degradation caused by exposure to light, particularly ultraviolet (UV) radiation.
-
Enzymatic Degradation: Breakdown mediated by enzymes, most notably β-lactamases produced by resistant bacteria.
This guide will delve into the kinetics and products of each pathway, offering a comparative perspective on their relative significance under different environmental and biological conditions.
Comparative Degradation Kinetics
The rate at which Cephapirin degrades is crucial for determining its stability. The following tables summarize the available quantitative data for the different degradation pathways.
Table 1: Hydrolytic Degradation of Cephapirin and Comparators
| Compound | Condition | Half-life (t½) | Reference |
| Cephapirin | Alkaline (pH > 11) | Minutes | [1] |
| Cephapirin | Neutral pH (buffered solution, 22 ± 1 °C) | 3 days | [1] |
| Cephapirin | River water | 4.2 days | [1] |
| Ceftiofur | Neutral pH (buffered solution, 22 ± 1 °C) | 1.4 days | [1] |
| Cephalexin | pH 1.0 (35 °C) | ~25 hours | [2] |
| Cephradine | pH 1.0 (35 °C) | ~25 hours | |
| Cephalothin | pH 1.0 (35 °C) | Significantly less stable than Cephalexin |
Table 2: Photodegradation of Cephapirin and Other Cephalosporins
| Compound | Light Source | Half-life (t½) | Reference |
| Cephapirin | Simulated Sunlight | 3.9 hours | |
| Cefazolin | Simulated Sunlight | 0.7 hours | |
| Cephalexin | Simulated Sunlight | 4.5 hours (indirect photolysis) | |
| Cephradine | Simulated Sunlight | 5.3 hours (indirect photolysis) | |
| Ceftriaxone | Simulated Sunlight | 4.1 hours |
Table 3: Enzymatic Hydrolysis of Cephalosporins by β-Lactamases
| Compound | Enzyme | kcat (s⁻¹) | Km (µM) | Reference |
| Cephalothin | Class C β-lactamase | 27 - 5000 | N/A | |
| Cephaloridine | Class C β-lactamase | 27 - 5000 | N/A | |
| Cefuroxime | Class C β-lactamase | 0.010 - 1.7 | Low | |
| Cefotaxime | Class C β-lactamase | 0.010 - 1.7 | Low |
Degradation Pathways and Products
The degradation of Cephapirin results in the formation of several products, some of which may retain partial microbiological activity or pose analytical challenges.
Hydrolytic Degradation Pathway
Hydrolysis is a major degradation pathway for Cephapirin, primarily involving the opening of the β-lactam ring. This process is catalyzed by both acidic and basic conditions. Additionally, the acetoxymethyl side chain can be hydrolyzed.
References
Safety Operating Guide
Navigating the Disposal of Cephapirin Lactone: A Guide for Laboratory Professionals
The proper disposal of Cephapirin lactone, an active metabolite of the cephalosporin antibiotic Cephapirin, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adhering to established protocols is essential for regulatory compliance and minimizing the environmental impact of pharmaceutical research. The release of antibiotics into ecosystems can contribute to the development of antimicrobial resistance, a significant public health concern.[1] This guide provides a procedural framework for the safe and compliant disposal of this compound from a laboratory setting.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is important to note that state and local regulations may impose more stringent requirements.[1] A key component of RCRA is the differentiation between hazardous and non-hazardous waste. While Safety Data Sheets (SDS) for Cephapirin formulations may not classify the product as hazardous for transport, waste disposal regulations necessitate a specific evaluation based on its characteristics (ignitability, corrosivity, reactivity, and toxicity). Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a mandatory first step to ensure compliance with all applicable regulations.
Essential Data for Handling and Disposal
While specific quantitative data for this compound's disposal parameters are not detailed in the provided search results, the following table summarizes key information derived from safety data sheets for Cephapirin, which is relevant to its handling and disposal.
| Parameter | Information | Source |
| Chemical Class | Cephalosporin Antibiotic | |
| Primary Disposal Method | High-Temperature Incineration | |
| Regulatory Oversight | EPA (RCRA), DEA, State and Local Agencies | |
| Hazard Classification | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Causes skin and serious eye irritation. | |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, standard laboratory coat, chemically resistant gloves. | |
| Environmental Precautions | Avoid release to the environment. Prevent further leakage or spillage if safe to do so. |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
The following protocol outlines the recommended steps for disposing of this compound waste generated in a laboratory. This procedure is designed to prevent environmental release and ensure personnel safety.
1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety glasses with side shields or goggles.
-
Standard laboratory coat.
-
Chemically resistant gloves.
2. Waste Segregation
Proper segregation is crucial for compliant disposal.
-
Do not mix this compound waste with other waste streams unless directed by your EHS department.
-
Place all solid waste contaminated with this compound (e.g., weighing papers, contaminated tips, vials) into a designated pharmaceutical waste container.
-
For liquid waste containing this compound, consult your EHS department for specific collection procedures. Do not pour down the drain.
3. Containerization and Labeling
-
Use a dedicated, properly labeled container for pharmaceutical waste. The container should be leak-proof and have a secure lid.
-
The container should be labeled "Pharmaceutical Waste for Incineration" or as directed by your institution's EHS office.
4. Storage
-
Store the pharmaceutical waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
5. Final Disposal
-
Arrange for the pickup and disposal of the pharmaceutical waste container through your institution's EHS department or a licensed hazardous waste contractor.
-
The recommended disposal method for pharmaceutical waste is high-temperature incineration at a permitted facility. This method is effective at destroying active pharmaceutical ingredients.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cephapirin Lactone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cephapirin lactone. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Identification and Occupational Exposure Limits
Cephapirin and its derivatives are classified as respiratory sensitizers, capable of causing allergy or asthma-like symptoms upon inhalation.[1][2] They may also cause skin and eye irritation.[3][4] It is crucial to minimize exposure through proper handling and the use of personal protective equipment.
The following table summarizes the occupational exposure limit for a Cephapirin formulation. This should be considered a guideline for minimizing exposure.
| Compound | Time-Weighted Average (TWA) | Basis |
| Cefapirin | 0.4 mg/m³ (OEB 2) | Internal |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted to determine the specific PPE required for the procedures being performed.[5] The following provides a baseline for handling this compound.
Required PPE
-
Respiratory Protection : In areas with inadequate ventilation or where dusts or aerosols may be generated, a NIOSH/MSHA-approved respirator is mandatory. For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator should be used.
-
Eye and Face Protection : Safety glasses with side shields or goggles are required at all times. A face shield should be worn in addition to goggles when there is a potential for splashes or direct contact with the face.
-
Hand Protection : Chemical-resistant gloves are essential. For tasks involving compounding, administering, or disposing of the compound, double gloving is recommended. Ensure gloves are changed regularly or immediately if they are torn, punctured, or contaminated.
-
Body Protection : A standard laboratory coat or work uniform should be worn. For tasks with a higher risk of exposure, additional protective garments such as aprons, sleevelets, or disposable suits should be utilized to prevent skin contact.
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Protocol
-
Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood or other appropriate engineering controls is strongly recommended to control airborne concentrations.
-
Avoid Inhalation and Contact : Take precautions to avoid breathing any dust, mist, or vapors. Prevent direct contact with the skin and eyes.
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory area where this compound is handled. Always wash hands thoroughly with soap and water after handling the compound.
-
Emergency Stations : Ensure that safety showers and eye-wash stations are readily accessible in the work area.
Storage Protocol
-
Container : Keep the compound in a properly labeled, tightly closed container.
-
Location : Store in a cool, well-ventilated place.
-
Incompatibilities : Do not store with strong oxidizing agents.
Disposal Plan: Waste Management
The disposal of this compound must comply with all local, state, and federal regulations.
Disposal Protocol
-
Waste Segregation : Do not dispose of this compound waste down the drain or in the regular trash. All materials contaminated with the compound, including unused product, contaminated labware (e.g., vials, pipette tips), and used PPE, must be collected in a designated and clearly labeled waste container.
-
Container Labeling : The waste container should be labeled as "Pharmaceutical Waste for Incineration" or as directed by your institution's Environmental Health and Safety (EHS) department.
-
Final Disposal : Arrange for the collection and disposal of the waste container through your institution's EHS department or a licensed hazardous waste contractor. The recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
